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  • Product: Pelargonidin-3-O-rutinoside chloride
  • CAS: 33978-17-5

Core Science & Biosynthesis

Foundational

Biosynthesis pathway of pelargonidin-3-O-rutinoside in black raspberries

Elucidating the Biosynthesis and Characterization of Pelargonidin-3-O-Rutinoside in Black Raspberries (Rubus occidentalis): A Comprehensive Technical Guide Executive Summary Black raspberries (Rubus occidentalis) are wid...

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Author: BenchChem Technical Support Team. Date: March 2026

Elucidating the Biosynthesis and Characterization of Pelargonidin-3-O-Rutinoside in Black Raspberries (Rubus occidentalis): A Comprehensive Technical Guide

Executive Summary

Black raspberries (Rubus occidentalis) are widely recognized for their exceptionally high anthocyanin content, which is typically dominated by cyanidin derivatives such as cyanidin-3-O-rutinoside and cyanidin-3-O-xylosylrutinoside[1][2]. However, advanced hyphenated techniques like liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) have recently unveiled the presence of a highly bioactive, minor anthocyanin: pelargonidin-3-O-rutinoside (Pg-3-rut)[1]. Unlike its cyanidin counterparts, Pg-3-rut lacks a 3'-hydroxyl group on the B-ring, conferring unique biochemical stability and pharmacological properties, notably acting as a potent α-glucosidase inhibitor for managing postprandial hyperglycemia[3].

This whitepaper dissects the biosynthetic trajectory of Pg-3-rut, detailing the enzymatic cascade, structural stability, and the rigorous analytical methodologies required for its isolation and characterization.

Section 1: The Biosynthetic Architecture of Pelargonidin-3-O-Rutinoside

The biosynthesis of Pg-3-rut in Rubus occidentalis is a highly regulated branch of the phenylpropanoid and flavonoid pathways[4]. The metabolic flux is determined by the substrate specificity of downstream enzymes and the relative absence of flavonoid 3'-hydroxylase (F3'H) activity in this specific micro-domain, which would otherwise shunt precursors toward cyanidin synthesis.

1.1 Phenylpropanoid Initiation and Scaffold Assembly The pathway initiates with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL), yielding cinnamic acid[4]. Sequential oxidation by cinnamate 4-hydroxylase (C4H) and ligation by 4-coumarate-CoA ligase (4CL) produces 4-coumaroyl-CoA. The critical flavonoid scaffold is then assembled by chalcone synthase (CHS), a type III polyketide synthase that catalyzes the stepwise condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone[4]. Chalcone isomerase (CHI) rapidly stereospecificizes this intermediate into the flavanone naringenin.

1.2 The Pelargonidin Branching Point Flavanone 3-hydroxylase (F3H) hydroxylates naringenin at the C-3 position to form dihydrokaempferol (DHK)[4][5]. At this juncture, if F3'H is inactive or bypassed, DHK is directly reduced by dihydroflavonol 4-reductase (DFR) to leucopelargonidin. The causality of this step is paramount: the Rubus DFR enzyme must possess the specific active-site conformation required to accept DHK, a trait not universal among all plant species. Anthocyanidin synthase (ANS), a 2-oxoglutarate-dependent dioxygenase, then catalyzes the desaturation of leucopelargonidin to form the colored, but highly unstable, pelargonidin aglycone[5].

1.3 Sequential Glycosylation To stabilize the electrophilic flavylium cation, UDP-glucose:flavonoid 3-O-glucosyltransferase (3GT/UFGT) immediately transfers a glucose moiety to the C-3 hydroxyl group, forming pelargonidin-3-O-glucoside[4][5]. Finally, a specific rhamnosyltransferase attaches a rhamnose unit to the glucose via an α(1→6) linkage, culminating in the synthesis of pelargonidin-3-O-rutinoside.

BiosynthesisPathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA 4-Coumaroyl-CoA Cou->CouCoA 4CL NarChal Naringenin Chalcone CouCoA->NarChal CHS (+ 3 Malonyl-CoA) Nar Naringenin NarChal->Nar CHI DHK Dihydrokaempferol (DHK) Nar->DHK F3H LeuPel Leucopelargonidin DHK->LeuPel DFR Pel Pelargonidin LeuPel->Pel ANS Pel3G Pelargonidin-3-O-glucoside Pel->Pel3G 3GT / UFGT Pel3R Pelargonidin-3-O-rutinoside Pel3G->Pel3R Rhamnosyltransferase (RT)

Figure 1. Enzymatic cascade of the pelargonidin-3-O-rutinoside biosynthesis pathway.

Section 2: Experimental Methodologies for Isolation and Validation

The isolation of minor anthocyanins like Pg-3-rut from a complex matrix dominated by cyanidin derivatives requires orthogonal separation techniques. High-speed countercurrent chromatography (HSCCC) combined with preparative HPLC provides a self-validating, liquid-liquid partition system that prevents the irreversible adsorption and degradation often seen with solid-phase silica matrices[3].

Protocol 1: Extraction and HSCCC Isolation of Pg-3-rut

  • Solid-Liquid Extraction : Lyophilized black raspberries are pulverized and extracted using methanol acidified with 0.1% hydrochloric acid (v/v). Causality: The low pH maintains the anthocyanins in their stable flavylium cation form, preventing hydration to the colorless carbinol pseudobase.

  • Macroporous Resin Enrichment : The crude extract is loaded onto an X-5 or AB-8 macroporous resin column. Wash with distilled water to remove sugars and organic acids, followed by elution with 70% ethanol to recover the anthocyanin fraction.

  • HSCCC Separation : Prepare a two-phase solvent system (e.g., tert-butyl methyl ether/n-butanol/acetonitrile/water acidified with trifluoroacetic acid)[3]. Retain the upper phase as the stationary phase and pump the lower phase as the mobile phase. Causality: HSCCC relies entirely on the partition coefficient ( K ) of the target molecule, allowing for the gentle, high-purity resolution of Pg-3-rut from cyanidin-3-O-rutinoside.

  • LC-ESI-MS/MS Characterization : Fractions are analyzed via mass spectrometry. Pg-3-rut is identified by its molecular ion at m/z 579.17[1]. MS/MS fragmentation will yield a characteristic product ion at m/z 271 (pelargonidin aglycone) following the sequential neutral loss of the rutinoside moiety (-308 Da)[1].

ExperimentalWorkflow Ext 1. Solid-Liquid Extraction (Acidified Methanol) Pur 2. Macroporous Resin Purification Ext->Pur HSCCC 3. HSCCC Separation (Two-phase solvent) Pur->HSCCC HPLC 4. HPLC-PDA Analysis (Purity Check) HSCCC->HPLC MS 5. ESI-MS/MS & NMR Characterization HPLC->MS Bio 6. Bioactivity Assay (α-glucosidase inhibition) MS->Bio

Figure 2. High-throughput isolation and validation workflow for Pg-3-rut.

Section 3: Quantitative Data and Comparative Analysis

Black raspberries (Rubus occidentalis) possess an anthocyanin profile distinct from red raspberries (Rubus idaeus). While total anthocyanin content in black raspberries can be 4 to 11 times higher[1], the pelargonidin fraction remains a minor, yet highly potent, constituent[2][6].

Table 1: Comparative Anthocyanin Profile in Rubus occidentalis

Anthocyanin CompoundPrecursor AglyconeMolecular Ion (m/z)Relative AbundancePrimary Function/Bioactivity
Cyanidin-3-O-rutinosideCyanidin595High (Dominant)Broad-spectrum antioxidant[1][6]
Cyanidin-3-O-xylosylrutinosideCyanidin727High (Dominant)COX-II downregulation[1]
Cyanidin-3-O-sambubiosideCyanidin581ModerateFree radical scavenging[1][6]
Pelargonidin-3-O-rutinoside Pelargonidin 579 Minor (Trace) α-glucosidase inhibition [1][3]
Pelargonidin-3-O-glucosidePelargonidin433MinorGeneral antioxidant[1][5]

Data synthesized from LC-MS/MS characterizations of Rubus occidentalis extracts[1][2][6].

Table 2: Physicochemical Stability of Pelargonidin Derivatives Recent kinetic studies have evaluated the stability of pelargonidin glycosides under various processing conditions. The rutinoside moiety imparts specific stability characteristics[7].

CompoundpH Stability (pH 1.0 - 4.0)Metal-Ionic Stability (Fe²⁺)Thermal Degradation Kinetics
Pelargonidin (Aglycone)LowLowRapid (1.5-order kinetics)[7]
Pelargonidin-3-O-glucosideHighEnhancedModerate[7]
Pelargonidin-3-O-rutinoside Highest Enhanced Moderate (Steric shielding by rutinoside) [7]

Section 4: Pharmacological Implications and Future Directions

The structural nuances of Pg-3-rut—specifically the absence of the 3'-OH group compared to cyanidin, combined with the bulky rutinoside disaccharide—render it a highly specific ligand for certain enzymatic pockets. Recent enzymatic kinetics and molecular docking analyses have identified Pg-3-rut as a novel, natural α-glucosidase inhibitor[3]. By competitively binding to the active site of α-glucosidase in the brush border of the small intestine, Pg-3-rut delays the hydrolysis of complex carbohydrates, thereby blunting postprandial hyperglycemic spikes[3]. This positions Pg-3-rut not just as a plant pigment, but as a high-value target for type 2 diabetes drug development and functional food fortification.

References

  • Content, Composition, and Biosynthesis of Anthocyanin in Fragaria Species: A Review in - ASHS Journals. American Society for Horticultural Science.[Link]

  • Chromosome-scale genome, together with transcriptome and metabolome, provides insights into the evolution and anthocyanin biosynthesis of Rubus rosaefolius Sm. (Rosaceae). Horticulture Research, Oxford Academic.[Link]

  • Characterization of a new anthocyanin in black raspberries (Rubus occidentalis) by liquid chromatography electrospray ionization tandem mass spectrometry. ResearchGate.[Link]

  • Pelargonidin-3-O-rutinoside as a novel α-glucosidase inhibitor for improving postprandial hyperglycemia. Chemical Communications (RSC Publishing).[Link]

  • Pelargonidin: Advances on Resources, Biosynthesis Pathway, Bioavailability, Bioactivity, and Pharmacology. ResearchGate.[Link]

  • Variation in anthocyanins and total phenolics of black raspberry populations. ResearchGate.[Link]

  • Comparison of Antioxidant Properties of Fruit from Some Cultivated Varieties and Hybrids of Rubus idaeus and Rubus occidentalis. MDPI.[Link]

Sources

Exploratory

In Vitro Antioxidant Mechanisms of Pelargonidin-3-O-Rutinoside Chloride: A Technical Guide for Preclinical Development

Executive Summary Pelargonidin-3-O-rutinoside chloride (Pg3R) is a highly bioactive anthocyanin derivative predominantly extracted from botanical sources such as black raspberries, açaí, and dark-colored figs[1][2][3]. I...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pelargonidin-3-O-rutinoside chloride (Pg3R) is a highly bioactive anthocyanin derivative predominantly extracted from botanical sources such as black raspberries, açaí, and dark-colored figs[1][2][3]. In the landscape of preclinical drug development and nutraceutical formulation, Pg3R has emerged as a molecule of high interest due to its dual-action antioxidant capacity. Unlike simple aglycones, the unique structural configuration of Pg3R—featuring a rutinosyl moiety at the C3 position—confers superior bioavailability, enhanced stability, and a highly regulated redox profile[4][5].

This whitepaper provides an in-depth mechanistic analysis of Pg3R's antioxidant properties, detailing both its direct radical scavenging kinetics and its indirect modulation of the Keap1/Nrf2 genomic pathway. Furthermore, it establishes self-validating in vitro protocols designed to ensure high reproducibility in pharmacological screening.

Chemical Profile & Pharmacokinetics

The pharmacological efficacy of an antioxidant is strictly governed by its molecular structure and absorption kinetics. Pg3R (CAS: 33978-17-5) is chemically defined as 1-Benzopyrylium, 3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-, chloride[1].

The Rutinoside Advantage

The causality behind Pg3R's superior performance compared to its glucoside counterparts lies in its glycosylation pattern. In vivo and in vitro transport studies utilizing Caco-2 cell monolayers demonstrate that Pg3R achieves a bioavailability of 1.13%, which is fourfold higher than that of pelargonidin-3-O-glucoside (Pg3G) (0.28%)[4]. The rutinoside linkage facilitates passive diffusion and active efflux mechanisms more efficiently. Upon absorption, demethylation serves as the primary metabolic pathway, yielding highly active circulating metabolites[4].

Dual-Action Antioxidant Mechanisms

Direct ROS Scavenging (Chemical Neutralization)

Pg3R operates as a potent primary antioxidant through Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) mechanisms. Quantum chemical density functional theory identifies the C3 site of the pelargonidin core as the primary active site for free radical scavenging[6].

Crucial Mechanistic Insight: High concentrations of polyphenols can paradoxically induce oxidative stress (pro-oxidant activity) by reducing transition metals (e.g., Fe³⁺ to Fe²⁺), which then catalyze the Fenton reaction to produce hydroxyl radicals. However, the presence of the bulky rutinosyl group at the C3 position of Pg3R sterically hinders excessive metal reduction, significantly lowering its pro-oxidant potential compared to the aglycone pelargonidin[5].

Indirect Genomic Activation (The Keap1/Nrf2/ARE Pathway)

Beyond direct scavenging, Pg3R acts as a signaling molecule that fortifies the cell's endogenous defense architecture. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by the repressor protein Keap1, which targets it for proteasomal degradation[7].

Pg3R disrupts this complex through two distinct pathways:

  • Electrophilic Modification: Pg3R metabolites interact with reactive cysteine residues on Keap1, inducing a conformational change that liberates Nrf2[7][8].

  • Epigenetic Modulation: Pg3R actively decreases DNA methylation in the Nrf2 promoter region by downregulating DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), thereby enhancing Nrf2 transcription[9].

Once liberated, Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and driving the expression of Phase II detoxification enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and Superoxide Dismutase (SOD)[7][8][9].

Nrf2_Pathway Pg3R Pelargonidin-3-O-rutinoside (Pg3R) ROS Reactive Oxygen Species (Oxidative Stress) Pg3R->ROS Direct Scavenging Keap1_Nrf2 Cytosolic Keap1-Nrf2 Complex (Degradation Pathway) Pg3R->Keap1_Nrf2 Disrupts Complex ROS->Keap1_Nrf2 Induces Free_Nrf2 Nuclear Translocation of Nrf2 Keap1_Nrf2->Free_Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) Activation Free_Nrf2->ARE Binds to Promoter Enzymes Phase II Enzymes (HO-1, NQO1, SOD) ARE->Enzymes Transcription Enzymes->ROS Neutralizes

Fig 1: Pg3R dual-action mechanism targeting direct ROS scavenging and Nrf2/ARE genomic activation.

Self-Validating In Vitro Experimental Protocols

To accurately quantify the antioxidant efficacy of Pg3R, researchers must utilize a tiered approach, moving from cell-free chemical assays to complex cellular models. The following protocols are designed with built-in validation mechanisms (internal controls) to ensure data integrity.

Protocol 1: Cell-Free Radical Scavenging (DPPH Assay)

Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay evaluates the SET/HAT capacity of Pg3R. DPPH is a stable radical that changes color from purple to yellow upon reduction[10][11]. Self-Validation: Inclusion of Trolox (a water-soluble vitamin E analog) as a positive standard ensures the assay's dynamic range is functioning correctly[10].

Step-by-Step Methodology:

  • Preparation: Prepare a 0.1 mM solution of DPPH in analytical grade methanol. Protect from light.

  • Sample Dilution: Prepare Pg3R solutions ranging from 1 µM to 50 µM in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the Pg3R sample (or Trolox standard) to 100 µL of the DPPH solution. For the vehicle control, use 100 µL methanol + 100 µL DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for exactly 30 minutes to allow the reaction to reach steady-state kinetics[10].

  • Quantification: Measure absorbance at 515 nm using a microplate reader[10].

  • Calculation: Calculate the % Inhibition = [(Acontrol​−Asample​)/Acontrol​]×100 . Determine the IC₅₀ via non-linear regression.

Protocol 2: Cellular Antioxidant Evaluation (HepG2 Oxidative Stress Model)

Rationale: HepG2 (human hepatocellular carcinoma) cells are the gold standard for evaluating xenobiotic metabolism and Phase II enzyme induction. Citrinin or H₂O₂ is used to induce a standardized level of oxidative stress[7][8]. Self-Validation: Utilizing a cell viability assay (MTT) alongside molecular profiling (Western Blot) ensures that observed antioxidant effects are not conflated with basal cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 cells at 1×105 cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C in 5% CO₂.

  • Pre-treatment: Treat cells with Pg3R at sub-cytotoxic concentrations (e.g., 5, 10, and 25 µM) for 6 to 24 hours to allow for Nrf2 promoter demethylation and nuclear translocation[9].

  • Stress Induction: Expose cells to the IC₅₀ concentration of the stressor (e.g., 96.16 µM Citrinin) for 24 hours[7].

  • ROS Quantification: Stain cells with DCFDA (2',7'-dichlorofluorescin diacetate). Measure fluorescence via flow cytometry to quantify intracellular ROS neutralization.

  • Molecular Profiling: Lyse cells and perform Western Blotting. Probe for nuclear Nrf2, cytosolic Keap1, HO-1, and NQO1[9]. Normalize against β-actin (cytosolic) and Lamin B1 (nuclear).

Workflow Cell_Culture In Vitro Cell Culture (HepG2 / Caco-2) Pg3R Pg3R Pre-Treatment (Dose-Dependent: 5-50 µM) Cell_Culture->Pg3R Stress Oxidative Stress Induction (e.g., H2O2, Citrinin) Viability Cellular Assays (MTT, ROS Flow Cytometry) Stress->Viability Molecular Molecular Profiling (Western Blot, qPCR for HO-1) Stress->Molecular Pg3R->Stress Biochemical Cell-Free Assays (DPPH, ABTS, ORAC) Biochemical->Pg3R Pre-screening

Fig 2: Standardized in vitro workflow for evaluating Pg3R cellular antioxidant efficacy.

Quantitative Data Synthesis

To facilitate rapid decision-making in drug formulation, the pharmacokinetic and biochemical parameters of Pg3R are synthesized below.

Table 1: Pharmacokinetic & Biochemical Profile of Pelargonidin-3-O-rutinoside chloride

ParameterValue / CharacteristicMechanistic Significance
Molecular Formula C₂₇H₃₁ClO₁₄Defines structural mass and chloride salt stability[1].
Molecular Weight 614.98 g/mol Optimal for targeted cellular uptake[1].
Bioavailability 1.13%4x higher than Pg3G; driven by the rutinoside moiety[4].
Primary Metabolite Demethylated Pg3RMaintains high plasma concentration (57.04 ± 23.15 nM)[4].
Pro-oxidant Potential LowRutinosyl group at C3 prevents excessive Fe³⁺ reduction[5].
Key Genomic Targets Nrf2, Keap1, HO-1, NQO1Drives long-term cellular defense via Phase II enzymes[7][9].

Conclusion

Pelargonidin-3-O-rutinoside chloride represents a highly sophisticated natural antioxidant. Its efficacy is not merely a function of direct ROS quenching, but rather a complex interplay of pharmacokinetic advantages (conferred by the rutinoside moiety) and epigenetic modulation of the Keap1/Nrf2 pathway. For researchers and drug development professionals, leveraging the standardized in vitro protocols outlined in this guide will ensure robust, reproducible data when translating Pg3R's potential into therapeutic applications.

References

  • Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies. NIH.[Link]

  • CAS No : 33978-17-5 | Product Name : Pelargonidin-3-O-rutinoside Chloride. Pharmaffiliates.[Link]

  • Pelargonidin Modulates Keap1/Nrf2 Pathway Gene Expression and Ameliorates Citrinin-Induced Oxidative Stress in HepG2 Cells. NIH.[Link]

  • Pelargonidin reduces the TPA induced transformation of mouse epidermal cells –potential involvement of Nrf2 promoter demethylation. NIH.[Link]

  • Bioavailability, Absorption, and Metabolism of Pelargonidin-Based Anthocyanins Using Sprague–Dawley Rats and Caco-2 Cell Monolayers. ACS Publications.[Link]

  • Antiangiogenic and Antioxidant In Vitro Properties of Hydroethanolic Extract from açaí (Euterpe oleracea) Dietary Powder Supplement. UFP.[Link]

  • Concentration Dependence of Anti- and Pro-Oxidant Activity of Polyphenols as Evaluated with a Light-Emitting Fe2+-Egta-H2O2 System. NIH.[Link]

  • Survey of Phenolic Acids, Flavonoids and In Vitro Antioxidant Potency Between Fig Peels and Pulps: Chemical and Chemometric Approach. MDPI.[Link]

  • Stability to light, heat, and hydrogen peroxide at different pH values and DPPH radical scavenging activity of acylated anthocyanins from red radish extract. NIH.[Link]

  • Acetylated pelargonidin-3-O-glucoside exhibits promising thermostability, lipophilicity, and protectivity against oxidative damage by activating Nrf2/ARE pathway. RSC Publishing.[Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences.[Link]

Sources

Foundational

Unlocking Pelargonidin-3-O-Rutinoside: Natural Sources, Extraction Dynamics, and Pharmacological Potential

Executive Summary Pelargonidin-3-O-rutinoside (Pg3R) is a specialized anthocyanin glycoside characterized by a pelargonidin aglycone bound to a rutinose (6-O-α-L-rhamnosyl-D-glucose) moiety. While cyanidin-based anthocya...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pelargonidin-3-O-rutinoside (Pg3R) is a specialized anthocyanin glycoside characterized by a pelargonidin aglycone bound to a rutinose (6-O-α-L-rhamnosyl-D-glucose) moiety. While cyanidin-based anthocyanins dominate the botanical kingdom, pelargonidin derivatives—particularly rutinosides—are relatively rare and exhibit unique pharmacokinetic profiles. Recent pharmacological advancements have identified Pg3R as a potent, naturally occurring α-glucosidase inhibitor and antioxidant, making it a high-value target for drug development and nutraceutical formulation. This technical guide provides a comprehensive framework for researchers, detailing the botanical sourcing, biosynthetic pathways, self-validating extraction protocols, and pharmacokinetic mechanisms of Pg3R.

Botanical Sourcing & Phytochemical Profiling

The accumulation of Pg3R in nature is highly species-specific, dictated by the expression of specific rhamnosyltransferases in the plant's secondary metabolism. Identifying high-yield botanical sources is the first critical step for downstream isolation and drug development.

While strawberries (Fragaria spp.) are the most commonly recognized source of pelargonidin derivatives, Pg3R exists only as a minor component compared to pelargonidin-3-O-glucoside[1]. Conversely, recent metabolomic profiling has revealed that the Nanking cherry (Prunus tomentosa) exhibits an extraordinary genetic predisposition for Pg3R accumulation, making it one of the highest concentrated natural sources discovered to date[2]. Black mulberry (Morus nigra) also contains Pg3R, though it is overshadowed by cyanidin-3-O-rutinoside[3].

Table 1: Quantitative Distribution of Pg3R in Key Botanical Sources
Botanical SourceCommon NamePg3R Relative Abundance (% of Total Anthocyanins)Co-occurring Major AnthocyaninsReference
Prunus tomentosa (White var.)White Nanking Cherry~49.33% Cyanidin-3-O-rutinoside2[2]
Prunus tomentosa (Red var.)Red Nanking Cherry~27.00% Pelargonidin-3-O-glucoside2[2]
Fragaria vesca / ananassaWild / Cultivated Strawberry< 5.00% Pelargonidin-3-O-glucoside1[1]
Morus nigraBlack Mulberry~1.00 - 2.00% Cyanidin-3-O-rutinoside3[3]

Biosynthetic Pathway & Molecular Dynamics

The biosynthesis of Pg3R occurs via the highly conserved phenylpropanoid and flavonoid pathways. The specific divergence toward pelargonidin (rather than cyanidin or delphinidin) is dictated by the substrate specificity of Dihydroflavonol 4-reductase (DFR), which reduces dihydrokaempferol into leucopelargonidin. Subsequent glycosylation by UDP-glucose:flavonoid 3-O-glucosyltransferase (3GT) and rhamnosylation by a specific rhamnosyltransferase (RT) yields the final Pg3R molecule[4].

Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaroyl_CoA p_Coumaroyl_CoA Cinnamic_Acid->p_Coumaroyl_CoA C4H, 4CL Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Leucopelargonidin Leucopelargonidin Dihydrokaempferol->Leucopelargonidin DFR Pelargonidin Pelargonidin Leucopelargonidin->Pelargonidin ANS Pelargonidin_3_O_glucoside Pelargonidin_3_O_glucoside Pelargonidin->Pelargonidin_3_O_glucoside 3GT Pelargonidin_3_O_rutinoside Pelargonidin_3_O_rutinoside Pelargonidin_3_O_glucoside->Pelargonidin_3_O_rutinoside RT

Fig 1. Enzymatic cascade of Pelargonidin-3-O-rutinoside biosynthesis in plant matrices.

Experimental Protocols: Extraction, Isolation, and Quantification

To ensure scientific integrity, the extraction and quantification of Pg3R must account for the molecule's pH-dependent structural volatility. At a pH > 3, the red flavylium cation undergoes nucleophilic attack by water, forming a colorless carbinol pseudobase, which can further degrade into a chalcone. Therefore, the entire workflow must be conducted under strictly acidic conditions to lock the molecule in its stable cation form[3].

Workflow Plant_Matrix Plant_Matrix Lyophilization Lyophilization Plant_Matrix->Lyophilization Preserve Metabolites Acidified_Extraction Acidified_Extraction Lyophilization->Acidified_Extraction 1% Formic Acid in MeOH SPE_Purification SPE_Purification Acidified_Extraction->SPE_Purification C18 Cartridge Semi_Prep_HPLC Semi_Prep_HPLC SPE_Purification->Semi_Prep_HPLC Isolate Pg3R LC_MS_MS LC_MS_MS Semi_Prep_HPLC->LC_MS_MS m/z 579->271

Fig 2. Self-validating extraction and LC-ESI-MS/MS quantification workflow for Pg3R.

Step-by-Step Methodology

Phase 1: Acidified Extraction & Matrix Deconstruction

  • Lyophilization & Milling: Freeze-dry the fresh plant material (e.g., Prunus tomentosa fruits) at -50°C to halt enzymatic degradation by endogenous glycosidases. Mill to a fine powder (60 mesh) to maximize surface-area-to-solvent ratio.

  • Solvent Extraction: Suspend 10g of the powder in 100 mL of extraction solvent (Methanol/Water/Formic Acid, 70:29:1, v/v/v). Causality: Methanol disrupts the cellular vacuole where anthocyanins are stored, while 1% formic acid maintains a pH < 2.5, ensuring the Pg3R remains in the stable flavylium cation state[5].

  • Sonication & Centrifugation: Sonicate at 25°C for 30 minutes (avoid heat to prevent thermal degradation). Centrifuge at 10,000 × g for 15 minutes and collect the supernatant.

Phase 2: Solid-Phase Extraction (SPE) Cleanup

  • Conditioning: Condition a C18 SPE cartridge with 10 mL of acidified methanol followed by 10 mL of acidified water (0.1% HCl).

  • Loading & Washing: Load the supernatant. Wash with 20 mL of acidified water to elute highly polar interferences (sugars, organic acids). Causality: Removing sugars is critical as they can cause severe ion suppression during downstream MS analysis.

  • Elution: Elute the anthocyanin fraction using 10 mL of acidified methanol. Evaporate under nitrogen gas and reconstitute in 2 mL of the HPLC mobile phase.

Phase 3: Semi-Preparative HPLC & LC-ESI-MS/MS Quantification

  • Isolation: Utilize a semi-preparative HPLC system equipped with a C18 column (20.0 mm × 250 mm, 10 μm). Run a gradient of Acetonitrile (Solvent A) and 5% Formic Acid (Solvent B). Collect the fraction corresponding to the Pg3R peak (typically monitored at 520 nm)[5].

  • MS/MS Parameters: Inject the purified fraction into an LC-ESI-MS/MS system operating in positive ion mode.

  • Diagnostic Transitions: Monitor the precursor-to-product ion transition of m/z 579 → 271 . Causality: The parent ion [M]+ of Pg3R is m/z 579. The collision-induced dissociation (CID) cleaves the O-glycosidic bond, losing the rutinose moiety (308 Da) and leaving the intact pelargonidin aglycone at m/z 271[6]. This specific mass transition self-validates the identity of the compound against isobaric interferences.

Pharmacokinetics & Biological Activity

The therapeutic potential of Pg3R extends beyond basic antioxidant capacity. Recent in vivo and in vitro studies have highlighted its role as a novel α-glucosidase inhibitor, effectively suppressing postprandial hyperglycemia[7].

Bioavailability and Absorption Kinetics

A critical bottleneck in anthocyanin pharmacology is bioavailability. However, pharmacokinetic studies using Sprague-Dawley rats and Caco-2 cell monolayers demonstrate that Pg3R is absorbed in its intact glycosylated form. Following oral administration, intact Pg3R reaches a maximum plasma concentration (Cmax) at approximately 60 minutes[7].

Causality of Metabolism: Unlike cyanidin-3-O-rutinoside, which undergoes extensive methylation, Pg3R lacks the ortho-hydroxyl groups on its B-ring, making it an unsuitable substrate for Catechol-O-Methyltransferase (COMT). Consequently, its primary metabolic pathways are glucuronidation (forming Pg3R-monoglucuronide), hydroxylation, and demethylation[7].

Pharmacokinetics Oral_Administration Oral_Administration Intestinal_Absorption Intestinal_Absorption Oral_Administration->Intestinal_Absorption Intact Pg3R Plasma_Circulation Plasma_Circulation Intestinal_Absorption->Plasma_Circulation Cmax at 60 min Hepatic_Metabolism Hepatic_Metabolism Plasma_Circulation->Hepatic_Metabolism Glucuronidation Target_Enzyme Target_Enzyme Plasma_Circulation->Target_Enzyme Binds a-glucosidase Glycemic_Control Glycemic_Control Target_Enzyme->Glycemic_Control Suppresses Hyperglycemia

Fig 3. Pharmacokinetic absorption and pharmacodynamic targeting of a-glucosidase by Pg3R.

By binding to and inhibiting intestinal α-glucosidase, Pg3R delays the hydrolysis of complex carbohydrates, thereby flattening the postprandial glucose spike. This dual action—systemic antioxidant protection via plasma circulation and localized enzymatic inhibition in the gut—positions Pg3R as a highly versatile molecule for metabolic syndrome interventions[7],[5].

References

  • Metabolome and Transcriptome Analyses of Anthocyanin Accumulation Mechanisms Reveal Metabolite Variations and Key Candidate Genes Involved in the Pigmentation of Prunus tomentosa Thunb.
  • Source: Journal of Agricultural and Food Chemistry (ACS Publications)
  • Pelargonidin-3-O-rutinoside as a Novel α-glucosidase Inhibitor for Improving Postprandial Hyperglycemia (Electronic Supplementary Material)
  • A Review of Botany, Phytochemistry, and Biological Activities of Fragaria vesca and Fragaria viridis Widespread in Kazakhstan Source: MDPI URL
  • Analysis and characterisation of anthocyanins in mulberry fruit Source: Czech Journal of Food Sciences URL

Sources

Exploratory

Metabolic profiling of pelargonidin-3-O-rutinoside chloride in vivo

In Vivo Metabolic Profiling of Pelargonidin-3-O-rutinoside Chloride: A Comprehensive Technical Guide Executive Summary Pelargonidin-3-O-rutinoside (Pg3R) is a predominant anthocyanin found in red fruits such as strawberr...

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Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Metabolic Profiling of Pelargonidin-3-O-rutinoside Chloride: A Comprehensive Technical Guide

Executive Summary

Pelargonidin-3-O-rutinoside (Pg3R) is a predominant anthocyanin found in red fruits such as strawberries and raspberries. Understanding its in vivo absorption, distribution, metabolism, and excretion (ADME) is critical for drug development and nutritional science. Unlike simpler glucosides, the rutinoside moiety significantly alters the molecule's pharmacokinetic profile, enhancing its bioavailability and shifting its primary metabolic pathways. This whitepaper provides an authoritative, step-by-step guide to the metabolic profiling of Pg3R in vivo, emphasizing the causality behind experimental design and establishing a self-validating analytical workflow using LC-MS/MS.

Pharmacokinetics and the Rutinoside Advantage

The structural composition of anthocyanins dictates their stability and transport mechanisms. Pg3R is absorbed in its intact form following oral administration, reaching a maximum plasma concentration ( Cmax​ ) of 175.38 ± 55.95 nM at approximately 60 minutes[1].

The Causality of Bioavailability: The bioavailability of Pg3R (1.13%) is fourfold higher than that of its glucoside counterpart, pelargonidin-3-O-glucoside (Pg3G, 0.28%). This discrepancy is not arbitrary; it is driven by the sugar moiety. In the stomach and small intestine, intact anthocyanins utilize specific transporters such as the sodium-dependent glucose co-transporter 1 (SGLT1) and facilitative glucose transporters (GLUT1)[2]. The bulkier rutinoside group provides steric hindrance against rapid enzymatic cleavage by intestinal β-glucosidases, allowing a higher percentage of the intact molecule to enter systemic circulation via passive diffusion and active efflux mechanisms.

In Vivo Metabolic Pathways

Once in systemic circulation, Pg3R undergoes extensive phase I and phase II biotransformations. High-resolution UPLC-Q-TOF-MS/MS analysis reveals that the metabolic fate of Pg3R is distinctly different from other anthocyanins. While glucuronidation is the dominant pathway for Pg3G, demethylation is the primary metabolic pathway for Pg3R [1].

MetabolicPathway Pg3R Intact Pg3R (m/z 579.17) Demethyl Pg3R-demethylated (m/z 565.1569) Major Pathway Pg3R->Demethyl Demethylation Hydroxyl Pg3R-hydroxylated (m/z 595.1644) Pg3R->Hydroxyl Hydroxylation Glucuronide Pg3R-monoglucuronide (m/z 755.2046) Pg3R->Glucuronide Phase II Conjugation

Fig 1. In vivo metabolic pathways of Pelargonidin-3-O-rutinoside.

Unabsorbed polymeric fractions or metabolites excreted via bile undergo further degradation by colonic microbiota, yielding smaller phenolic acids (e.g., 4-hydroxybenzoic acid) which can be reabsorbed into the enterohepatic circulation[2].

Quantitative Data Summary

The following tables synthesize the pharmacokinetic and mass spectrometry data critical for identifying Pg3R and its metabolites.

Table 1: Pharmacokinetic Comparison of Pelargonidin Glycosides

Parameter Pg3R (Rutinoside) Pg3G (Glucoside)

| Tmax​ (min) | 60 | ~30-60 | | Cmax​ (nM) | 175.38 ± 55.95 | Lower | | Bioavailability (%) | 1.13% | 0.28% | | Primary Metabolic Route | Demethylation | Glucuronidation |

Table 2: High-Resolution Mass Spectrometry Profiles of Pg3R Metabolites | Metabolite | Precursor Ion [M]+ (m/z) | Diagnostic Product Ion (m/z) | Metabolic Transformation | | :--- | :--- | :--- | :--- | | Intact Pg3R | 579.1708 | 271.06 | None (Parent Compound) | | Pg3R-demethylated | 565.1569 | 271.06 | Demethylation ( −CH2​ ) | | Pg3R-hydroxylated | 595.1644 | 271.06 | Hydroxylation ( +O ) | | Pg3R-monoglucuronide | 755.2046 | 271.06 | Glucuronidation ( +C6​H8​O6​ ) |

Note: All conjugated metabolites share the m/z 271.06 product ion, which corresponds to the pelargonidin aglycone core[1].

Experimental Workflow: Self-Validating Protocol

To accurately capture the metabolic profile of Pg3R, the analytical workflow must account for the inherent instability of anthocyanins. At physiological pH (7.4), anthocyanins rapidly hydrate into a colorless, unstable carbinol pseudobase. The following protocol is engineered to prevent this degradation while ensuring data integrity.

Workflow Plasma Plasma Collection Acidify Acidification (1% Formic Acid) Plasma->Acidify Precipitate Protein Precipitation (Cold ACN) Acidify->Precipitate Dry N2 Evaporation & Reconstitution Precipitate->Dry LCMS UPLC-Q-TOF-MS/MS (Positive IDA) Dry->LCMS

Fig 2. Sample preparation and LC-MS/MS workflow for Pg3R profiling.

Step 1: Plasma Extraction via Protein Precipitation (PPT)
  • Aliquot & Spike: Transfer 150 μL of plasma into a microcentrifuge tube. Immediately add 50 μL of an internal standard (e.g., rutin, 5 μg/mL)[1].

    • Causality: Rutin is structurally similar to Pg3R but absent in the biological matrix, making it an ideal internal standard to monitor extraction recovery.

  • Acidification: Add 50 μL of 1% formic acid.

    • Causality: Dropping the pH locks the anthocyanin into the highly stable, positively charged flavylium cation form, preventing structural degradation prior to MS analysis[1].

  • Precipitation: Add 800 μL of cold acetonitrile (ACN). Vortex vigorously for 2 minutes[1].

    • Alternative: For matrices with high lipid content, Solid Phase Extraction (SPE) using polymeric sorbents may yield higher recoveries for specific glucuronide metabolites compared to PPT[3].

  • Centrifugation: Centrifuge at 13,500 × g for 10 minutes at 4 °C to pellet denatured proteins.

  • Concentration: Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen gas. Reconstitute in 100 μL of 80% ACN containing 1% formic acid[1].

Step 2: UPLC-Q-TOF-MS/MS Analysis
  • Chromatography: Inject 5 μL onto a C18 reverse-phase column maintained at 40 °C. Use a flow rate of 0.6 mL/min with a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in ACN (Mobile Phase B)[1].

  • Mass Spectrometry Parameters: Operate the MS in positive Electrospray Ionization (ESI+) mode. Set the source temperature to 550 °C and voltage to 4.5 kV[1].

  • Information Dependent Acquisition (IDA): Configure the MS to perform IDA-based auto- MS2 on the 8 most intense precursor ions (scan range 100–1500 Da)[1].

Step 3: System Auto-Validation Mechanisms

To ensure this protocol acts as a self-validating system , two logic gates must be met during data processing:

  • Gate 1 (Extraction Efficiency): The absolute peak area of the rutin internal standard must fall within ±15% of a neat solvent standard. A failure here automatically flags the sample for re-extraction due to severe matrix suppression or physical loss.

  • Gate 2 (Structural Confirmation): A peak is only classified as a Pg3R metabolite if the high-resolution MS/MS spectra contains the diagnostic fragment ion of m/z 271.06 (mass tolerance < 5 ppm)[1]. This eliminates false positives from isobaric biological interferences.

Conclusion

The metabolic profiling of pelargonidin-3-O-rutinoside chloride reveals a complex interplay between molecular structure and in vivo bioavailability. By leveraging the stabilizing effects of acidification and the untargeted power of IDA-based high-resolution mass spectrometry, researchers can accurately map the demethylation, hydroxylation, and glucuronidation pathways of anthocyanins. Implementing self-validating checks within the extraction and analytical phases ensures that the resulting pharmacokinetic data is both highly accurate and reproducible.

References

  • Bioavailability, Absorption, and Metabolism of Pelargonidin-Based Anthocyanins Using Sprague–Dawley Rats and Caco-2 Cell Monolayers - Journal of Agricultural and Food Chemistry (ACS Publications) -[Link]

  • Current knowledge of anthocyanin metabolism in the digestive tract: absorption, distribution, degradation, and interconversion - Critical Reviews in Food Science and Nutrition (Taylor & Francis) -[Link]

  • UHPLC-MS/MS Triple Quadrupole Analysis of Anthocyanin Metabolites in Human Plasma Using Protein Precipitation and Solid Phase Extraction - Agilent Technologies -[Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of Pelargonidin-3-O-rutinoside Chloride

Introduction Pelargonidin-3-O-rutinoside chloride is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for many of the red, purple, and blue colors found in plants.[1] Structur...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pelargonidin-3-O-rutinoside chloride is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for many of the red, purple, and blue colors found in plants.[1] Structurally, it consists of a pelargonidin aglycone linked to a rutinoside (a disaccharide composed of rhamnose and glucose) moiety at the C3 position.[][3] This compound is not only valued as a natural colorant in the food industry but is also of significant interest to researchers and drug development professionals for its potent antioxidant, anti-inflammatory, and potential therapeutic properties, including its role as an α-glucosidase inhibitor for managing postprandial hyperglycemia.[1][4][5]

However, the widespread application of Pelargonidin-3-O-rutinoside chloride is often hampered by its inherent instability.[1][6] The thermodynamic stability of this molecule is not absolute but exists in a delicate equilibrium influenced by a multitude of environmental factors. Understanding the principles governing its stability and the kinetics of its degradation is paramount for predicting its shelf-life, ensuring its efficacy in functional foods and pharmaceutical formulations, and designing effective stabilization strategies. This guide provides a comprehensive overview of the thermodynamic stability of Pelargonidin-3-O-rutinoside chloride, detailing the theoretical underpinnings, critical environmental factors, and robust experimental methodologies for its assessment.

Chemical Structure and Physicochemical Properties

The core structure of Pelargonidin-3-O-rutinoside is the flavylium cation, which is the most stable form in highly acidic conditions. The attached rutinoside group enhances its water solubility compared to the aglycone. The chloride salt form is a common counter-ion for anthocyanins isolated and purified for research purposes.[]

PropertyValueSource
IUPAC Name (2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride[]
CAS Number 33978-17-5[][7]
Molecular Formula C₂₇H₃₁O₁₄Cl[][7]
Molecular Weight 614.98 g/mol []
Appearance Powder[7]
Solubility Soluble in water, methanol, ethanol, DMSO.[4]
UV-Vis λmax ~510 nm (in methanol + 0.1% HCl)[7]

Principles of Anthocyanin Stability: A Thermodynamic and Kinetic Perspective

The stability of Pelargonidin-3-O-rutinoside chloride is dictated by a complex interplay of chemical equilibria. The molecule can exist in several structural forms depending on the pH of the medium, and the transitions between these forms are fundamental to its color and stability.[8][9]

pH-Dependent Structural Transformations

In aqueous solutions, four main structures exist in equilibrium: the red flavylium cation (AH⁺), the blue/purple quinoidal base (A), the colorless carbinol pseudobase (B), and the colorless chalcone (C).[8][9]

  • At low pH (typically < 3.0): The flavylium cation (AH⁺) predominates, imparting a vibrant red or orange-red color. This is the most stable form of the anthocyanin.[6]

  • At mildly acidic to neutral pH (3.0 - 6.0): The concentration of the flavylium cation decreases as it undergoes hydration to form the colorless carbinol pseudobase (B). A proton is also lost to form the violet quinoidal base (A).[6][9]

  • At neutral to alkaline pH ( > 7.0): The equilibrium shifts significantly towards the colorless chalcone (C), which can undergo irreversible degradation, leading to a complete loss of color and biological activity.[6]

G AH Flavylium Cation (AH⁺) Red (pH < 3) A Quinoidal Base (A) Violet (pH 4-6) AH->A +H₂O, -H⁺ B Carbinol Pseudobase (B) Colorless (pH > 4) AH->B +H₂O A->AH +H⁺ B->AH -H₂O, +H⁺ C Chalcone (C) Colorless (pH > 7) B->C Ring Opening Degradation Irreversible Degradation Products C->Degradation Irreversible

Caption: pH-dependent equilibrium of Pelargonidin-3-O-rutinoside.

Degradation Kinetics

The degradation of anthocyanins, including Pelargonidin-3-O-rutinoside, typically follows first-order reaction kinetics .[10][11][12] This means the rate of degradation is directly proportional to the concentration of the anthocyanin. The integrated rate law for a first-order reaction is:

ln(C / C₀) = -kt

Where:

  • C is the concentration of the anthocyanin at time t .

  • C₀ is the initial concentration at time t=0.

  • k is the first-order degradation rate constant (e.g., in s⁻¹, min⁻¹, or h⁻¹).

From the rate constant, the half-life (t₁/₂) , or the time required for the concentration to decrease by 50%, can be calculated:

t₁/₂ = 0.693 / k

These parameters (k and t₁/₂) are crucial for quantifying and comparing the stability of the anthocyanin under different conditions.

Key Factors Influencing Stability

The thermodynamic equilibrium and kinetic degradation of Pelargonidin-3-O-rutinoside chloride are profoundly influenced by several external factors.

  • Temperature: Increased temperature is a major catalyst for anthocyanin degradation.[1] It accelerates the rate of hydrolysis of the glycosidic bond, splitting the molecule into the pelargonidin aglycone and rutinoside.[9] High temperatures also promote the formation of the chalcone structure, which leads to irreversible degradation.[9] The relationship between temperature and the degradation rate constant often follows the Arrhenius equation, allowing for the calculation of the activation energy (Ea) of the degradation reaction.[10][13]

  • Light and Oxygen: Exposure to light, particularly in the presence of oxygen, can induce photo-oxidative degradation.[8][14] The flavylium cation can act as a photosensitizer, leading to the formation of reactive oxygen species that attack and degrade the anthocyanin structure. Storing samples in the dark and under anaerobic or anoxic conditions significantly enhances stability.[12][15]

  • Co-pigmentation: The presence of other molecules, known as co-pigments (e.g., other flavonoids, phenolic acids, amino acids), can enhance the color and stability of anthocyanins through molecular stacking and complex formation.[1] This phenomenon, known as co-pigmentation, protects the flavylium cation from hydration.

  • Enzymes and Metal Ions: Enzymes such as polyphenol oxidases (PPO) and glycosidases can enzymatically degrade anthocyanins.[1][16] The presence of certain metal ions (e.g., Fe³⁺, Al³⁺, Cu²⁺) can form complexes with anthocyanins, which may either stabilize or destabilize the molecule depending on the specific ion and conditions.

Experimental Assessment of Stability

A systematic approach is required to accurately quantify the stability of Pelargonidin-3-O-rutinoside chloride. The following workflow and protocols describe standard methodologies used in this field.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_data 4. Data Interpretation P1 Prepare Stock Solution of Pelargonidin-3-O-rutinoside Cl P2 Prepare Buffer Systems (e.g., pH 1.0 - 7.0) P3 Aliquot into Vials (Light-protected) S1 Incubate at Different Temperatures (e.g., 25-80°C) P3->S1 S2 Expose to Controlled Light Conditions P3->S2 A1 Sample at Predetermined Time Intervals (t₀, t₁, t₂...) S1->A1 S2->A1 A2 Measure Anthocyanin Content (HPLC-DAD or UV-Vis) A1->A2 D1 Plot ln(C/C₀) vs. Time A2->D1 D2 Calculate Rate Constant (k) and Half-life (t₁/₂) D1->D2 G P3R Pelargonidin-3-O-rutinoside Pel Pelargonidin Aglycone P3R->Pel Hydrolysis (Heat, Acid) Rut Rutinoside (Sugar) P3R->Rut Hydrolysis (Heat, Acid) Further Further Degradation (e.g., Phloroglucinaldehyde, 4-Hydroxybenzoic acid) Pel->Further

Sources

Exploratory

Physiological role of pelargonidin-3-O-rutinoside chloride in plant defense

The Physiological Role of Pelargonidin-3-O-Rutinoside Chloride in Plant Defense: Mechanisms, Assays, and Translational Potential Executive Summary Pelargonidin-3-O-rutinoside (P3R) is a highly bioactive anthocyanin, typi...

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Author: BenchChem Technical Support Team. Date: March 2026

The Physiological Role of Pelargonidin-3-O-Rutinoside Chloride in Plant Defense: Mechanisms, Assays, and Translational Potential

Executive Summary

Pelargonidin-3-O-rutinoside (P3R) is a highly bioactive anthocyanin, typically isolated as a chloride salt to maintain the structural integrity of its flavylium cation core[1]. Characterized by a rutinosyl[6-deoxy-alpha-L-mannosyl-(1->6)-beta-D-glucosyl] residue attached at the 3-hydroxy position, P3R plays a critical role in plant physiological defense[1]. This technical guide dissects the mechanistic role of P3R in mitigating biotic and abiotic stresses, details self-validating protocols for its isolation and quantification, and explores its translational utility in drug development.

Structural Dynamics and Biosynthetic Regulation

Anthocyanins are synthesized via the phenylpropanoid and flavonoid metabolic pathways. The accumulation of P3R is heavily regulated by environmental stressors. For instance, high-temperature stress (e.g., 30/22 °C day/night cycles) significantly upregulates the expression of upstream structural genes, leading to a marked increase in P3R concentrations in plant tissues such as the strawberry (Fragaria × ananassa)[2].

Biosynthesis Phenylalanine Phenylalanine Coumaroyl_CoA p-Coumaroyl-CoA Phenylalanine->Coumaroyl_CoA PAL, C4H, 4CL Naringenin Naringenin Coumaroyl_CoA->Naringenin CHS, CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Pelargonidin Pelargonidin Dihydrokaempferol->Pelargonidin DFR, ANS P3G Pelargonidin-3-O-glucoside Pelargonidin->P3G 3GT P3R Pelargonidin-3-O-rutinoside P3G->P3R RT

Biosynthetic pathway of Pelargonidin-3-O-rutinoside in plant defense responses.

Physiological Roles in Plant Defense

Direct ROS Scavenging and Oxidative Stress Modulation

Under abiotic stress, plants generate reactive oxygen species (ROS), leading to severe oxidative damage. P3R acts as a potent, direct ROS scavenger. The rutinosyl group at the C3 position modulates its electron-donating capacity, allowing it to neutralize superoxide (O2•-), hydrogen peroxide (H2O2), and hydroxyl (OH•) radicals[2]. Interestingly, kinetic assays utilizing a light-emitting Fe2+-EGTA-H2O2 system demonstrate that P3R exhibits concentration-dependent antioxidant properties, while its specific glycosylation pattern helps it avoid the excessive pro-oxidant activity often seen in its aglycone counterpart, pelargonidin[3].

Antimicrobial Phytoalexin Activity

Beyond abiotic stress, P3R is integral to biotic defense mechanisms. In transgenic potato (Solanum tuberosum L.) tubers engineered to accumulate high contents of pelargonidin-3-O-rutinoside derivatives, resistance to the necrotrophic bacterial pathogen Erwinia carotovora was observed to be double that of wild-type plants[4]. This suggests that P3R functions not merely as a passive pigment, but as an active phytoanticipin that disrupts pathogen virulence factors.

Quantitative Profiling of P3R

The concentration of P3R fluctuates based on genetic and environmental variables. The following table synthesizes quantitative data regarding P3R induction under varying conditions:

Plant ModelStress Condition / GenotypeP3R Concentration (µg/g fresh wt)Key Physiological Outcome
Fragaria × ananassa (Kent cv.)Cool Temp (18/12 °C)~24.7Baseline ROS homeostasis[2].
Fragaria × ananassa (Kent cv.)High Temp (30/22 °C)~50.9Enhanced O2•- and OH• radical absorbance capacity[2].
Solanum tuberosum (Transgenic)Pathogen InoculationHigh Accumulation2x increased resistance to Erwinia carotovora[4].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the isolation and functional validation of P3R chloride require rigorous, self-validating protocols. As a Senior Application Scientist, understanding the causality behind each methodological step is paramount to reproducible assay design.

Protocol 1: Extraction and HSCCC Purification
  • Tissue Lysis & Acidified Extraction: Pulverize plant tissue in liquid nitrogen. Extract using 0.1% HCl in methanol.

    • Causality: Anthocyanins exist in a pH-dependent equilibrium of four structural forms. The acidic environment (pH < 2) forces the equilibrium toward the red flavylium cation, preventing hydration into the colorless, unstable carbinol pseudobase. The chloride ion from HCl serves as the counterion, yielding stable P3R chloride.

  • High-Speed Countercurrent Chromatography (HSCCC): Purify the crude extract using a biphasic solvent system (e.g., tert-butyl methyl ether/n-butanol/acetonitrile/water).

    • Causality: Traditional solid-phase extraction often results in the irreversible adsorption of highly polar glycosides like P3R. HSCCC relies purely on liquid-liquid partition, ensuring high recovery rates and preserving the structural integrity of the rutinoside moiety[5].

  • HPLC-DAD/ESI-MS Quantification: Monitor at 520 nm and confirm the molecular ion at m/z 579.5[1].

Protocol 2: Real-Time ROS Kinetic Assay
  • System Setup: Prepare a 92.6 µmol/L Fe2+ and 185.2 µmol/L EGTA complex in a physiological buffer.

  • Reaction Initiation: Inject 2.6 mmol/L H2O2 alongside the purified P3R chloride.

  • Chemiluminescence Monitoring: Measure ultra-weak photon emission (UPE) over a 10-minute kinetic loop.

    • Causality: The Fe2+-EGTA-H2O2 system generates hydroxyl radicals via the Fenton reaction. Measuring UPE provides a real-time, self-validating kinetic readout of P3R's radical scavenging efficiency versus its potential pro-oxidant metal-reducing activity[3].

Workflow Tissue Plant Tissue Lysis (Liquid N2) Extraction Acidified Extraction (0.1% HCl in MeOH) Tissue->Extraction Purification HSCCC Purification (Liquid-Liquid Partition) Extraction->Purification Quantification HPLC-DAD/ESI-MS (Target: m/z 579.5) Purification->Quantification Assay ROS Kinetic Assay (Fe2+-EGTA-H2O2) Quantification->Assay

Self-validating experimental workflow for P3R extraction, purification, and ROS analysis.

Translational Perspectives in Drug Development

The physiological defense mechanisms of P3R in plants translate remarkably well to human pharmacology. Due to its potent ROS scavenging capabilities and unique structural conformation, P3R has been identified as a novel α-glucosidase inhibitor, offering therapeutic potential for managing postprandial hyperglycemia[5]. Furthermore, its ability to mitigate oxidative stress makes it a highly viable candidate for drug development pipelines targeting endothelial dysfunction and metabolic syndromes.

References

  • PubChem. "pelargonidin 3-O-rutinoside | C27H31O14+ | CID 443917". nih.gov.
  • Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases.mdpi.com.
  • Pelargonidin-3-O-rutinoside as a novel α-glucosidase inhibitor for improving postprandial hyperglycemia.rsc.org.
  • Concentration Dependence of Anti- and Pro-Oxidant Activity of Polyphenols as Evaluated with a Light-Emitting Fe2+-Egta-H2O2 System.mdpi.com.
  • Effect of Plant Growth Temperature on Antioxidant Capacity in Strawberry.acs.org.

Sources

Foundational

Cellular Uptake Mechanisms and Bioavailability of Pelargonidin-3-O-Rutinoside Chloride: A Comprehensive Technical Guide

Executive Summary Pelargonidin-3-O-rutinoside chloride (Pg3R) is a bioactive anthocyanin glycoside characterized by a pelargonidin core attached to a rutinoside moiety[]. While anthocyanins generally suffer from poor sys...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pelargonidin-3-O-rutinoside chloride (Pg3R) is a bioactive anthocyanin glycoside characterized by a pelargonidin core attached to a rutinoside moiety[]. While anthocyanins generally suffer from poor systemic bioavailability, Pg3R demonstrates unique pharmacokinetic advantages over its glucoside counterparts. This technical whitepaper synthesizes current mechanistic data on the cellular uptake, membrane transport, and receptor-mediated signaling of Pg3R. Designed for drug development professionals and research scientists, this guide establishes self-validating experimental frameworks for evaluating anthocyanin transport and metabolic biotransformation.

Molecular Architecture and Physicochemical Stability

The cellular uptake of any flavonoid is fundamentally dictated by its structural topology. Pg3R (CAS 33978-17-5) features a rutinosyl[6-deoxy-α-L-mannosyl-(1→6)-β-D-glucosyl] residue at the C3 position[].

This specific glycosylation pattern dictates its survival in the gastrointestinal (GI) tract. Unlike simple glucosides (e.g., pelargonidin-3-O-glucoside, Pg3G) which are rapidly cleaved by brush-border β-glucosidases, Pg3R exhibits high resistance to deglycosylation due to the distinct lack of endogenous rhamnosidases in the human upper GI tract[2]. Consequently, Pg3R maintains structural integrity against pH-dependent degradation in the intestinal lumen, allowing it to be absorbed primarily in its intact form[2],[3].

Gastrointestinal Uptake Dynamics

The absorption of Pg3R is a multi-compartmental process involving both passive diffusion and active carrier-mediated transport across the gastric and intestinal epithelia.

Gastric Absorption

Before reaching the intestine, a fraction of Pg3R is absorbed across the gastric mucosa. This transport is mediated by bilitranslocase , an organic anion membrane carrier highly expressed in the gastric epithelium[2]. Additionally, gastric glucose transporters, specifically GLUT1 and GLUT3 , have been implicated in the early systemic entry of intact anthocyanins[4].

Intestinal Absorption

The bulk of Pg3R uptake occurs in the jejunum and duodenum[2]. In validated Caco-2 human intestinal epithelial models, Pg3R transport is driven by a combination of passive diffusion (driven by the luminal pH gradient) and active transport[2],[5].

  • Apical Entry: Pg3R competes with dietary sugars for the Sodium-dependent glucose transporter 1 (SGLT1) . The presence of high luminal glucose significantly attenuates Pg3R uptake, confirming competitive steric hindrance at the SGLT1 binding site[6],[5].

  • Basolateral Efflux: Once inside the enterocyte, the intact Pg3R molecule is exported into the portal circulation via the facilitated Glucose transporter 2 (GLUT2) [2],[6].

Uptake cluster_apical Apical Membrane cluster_basolateral Basolateral Membrane Lumen Intestinal Lumen (Pg3R Chloride, pH 6.8) SGLT1 SGLT1 Transporter (Active Transport) Lumen->SGLT1 Na+ dependent Passive Passive Diffusion (Proton Gradient) Lumen->Passive pH driven Enterocyte Enterocyte Intracellular Space (Intact Pg3R) SGLT1->Enterocyte Passive->Enterocyte GLUT2 GLUT2 Transporter (Facilitated Efflux) Enterocyte->GLUT2 Blood Systemic Circulation (Portal Vein) GLUT2->Blood

Intestinal uptake mechanisms of Pg3R via SGLT1, GLUT2, and passive diffusion.

Pharmacokinetics and Biotransformation

Because Pg3R resists rapid enzymatic cleavage, its bioavailability is approximately fourfold higher (1.13%) than that of Pg3G (0.28%)[3]. Upon absorption, Pg3R undergoes distinct hepatic Phase II metabolism. While glucosides are predominantly glucuronidated, the primary metabolic pathway for Pg3R is demethylation , resulting in a highly concentrated demethylated metabolite (m/z 565.1569) in systemic plasma[3].

Quantitative Data Summary: Pg3R vs. Pg3G
Pharmacokinetic ParameterPelargonidin-3-O-rutinoside (Pg3R)Pelargonidin-3-O-glucoside (Pg3G)
Sugar Moiety Rutinose (Rhamnose + Glucose)Glucose
Systemic Bioavailability ~1.13%~0.28%
Primary Transporters SGLT1, GLUT2, BilitranslocaseSGLT1, GLUT2
Dominant Plasma Metabolite Demethylated conjugateGlucuronide conjugate
Gut pH Stability High (Resistant to rearrangement)Moderate to Low
Enzymatic Deglycosylation Limited (Lacks gut rhamnosidases)High (Cleaved by β-glucosidases)

Receptor-Mediated Signaling and Biological Efficacy

Beyond acting as an antioxidant, Pg3R actively modulates cellular signaling pathways upon uptake.

GPR35 Activation

Dietary pelargonidin acts as a potent agonist for G protein-coupled receptor 35 (GPR35) , which is endogenously expressed in intestinal tissues[7]. Mutational modeling reveals the causality of this interaction: the 3-hydroxy group in the C-ring of pelargonidin forms a critical hydrogen bond with the Asn169 residue of the receptor, while the A-ring engages in hydrophobic stacking with Phe163 [7]. Activation of GPR35 by pelargonidin significantly inhibits the production of the pro-inflammatory cytokine Interleukin-8 (IL-8)[7].

Autophagy and Glucose Homeostasis

In hepatic models (HepG2 cells) subjected to high-glucose/high-fat environments, pelargonidin derivatives induce cellular autophagy[8]. This self-degradative process restores lipid and glucose homeostasis, actively facilitating the re-uptake of glucose from the bloodstream and mitigating postprandial hyperglycemia[8].

GPR35 Pg3R Pelargonidin Core (Dietary Intake) Interaction Binding Mechanics: 3-OH H-bond (Asn169) A-ring Hydrophobic (Phe163) Pg3R->Interaction GPR35 GPR35 Receptor (Intestinal Epithelium) Signaling Intracellular Signaling Cascade GPR35->Signaling Interaction->GPR35 IL8 Inhibition of IL-8 (Anti-inflammatory) Signaling->IL8 Suppresses Autophagy Autophagy Induction (Hepatic Cells) Signaling->Autophagy Activates Glucose Enhanced Glucose Uptake (Antidiabetic Effect) Autophagy->Glucose Facilitates

GPR35 receptor activation by Pg3R leading to anti-inflammatory and metabolic responses.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility in pharmacokinetic research, experimental designs must incorporate internal validations. Below are the definitive protocols for evaluating Pg3R uptake and receptor activation.

Protocol 1: Caco-2 Transepithelial Transport Assay

Causality Focus: Mimicking the physiological pH gradient is critical because anthocyanin stability and proton-coupled transport are highly pH-dependent.

  • Cell Culture & Monolayer Formation: Seed Caco-2 cells (1×10⁵ cells/cm²) on polycarbonate Transwell inserts (0.4 μm pore size). Culture for 21 days in DMEM supplemented with 10% FBS[2].

  • Barrier Validation (Self-Validation Step): Measure Transepithelial Electrical Resistance (TEER). Only utilize wells with a TEER > 600 Ω·cm² to guarantee tight junction integrity and rule out paracellular leakage[2].

  • Cytotoxicity Screening: Perform an MTT assay exposing cells to 10, 50, and 100 μg/mL of Pg3R for 24 hours. Select a non-toxic working concentration (typically 10–50 μg/mL) to ensure transport is physiological, not a result of membrane degradation[2].

  • Transport Initiation:

    • Wash monolayers with Hank's Balanced Salt Solution (HBSS).

    • Apply Pg3R in HBSS adjusted to pH 6.8 on the apical side (mimicking the slightly acidic intestinal lumen)[2],[5].

    • Apply standard HBSS (pH 7.4 ) to the basolateral side (mimicking blood plasma).

  • Sampling & Mass Balance: Collect 100 μL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing with fresh buffer. Lyse cells post-experiment to quantify intracellular accumulation. Calculate mass balance (Apical + Basolateral + Intracellular) to validate that no compound was lost to non-specific plastic binding.

  • Quantification: Analyze samples via HPLC-MS/MS.

Workflow Culture 1. Caco-2 Cell Culture (21 Days on Transwell) Validation 2. Barrier Validation (TEER > 600 Ω·cm²) Culture->Validation Toxicity 3. Cytotoxicity Assay (MTT Assay) Validation->Toxicity Pass Transport 4. Transport Assay (Apical pH 6.8 / Baso pH 7.4) Toxicity->Transport Non-toxic dose Analysis 5. HPLC-MS/MS Analysis (Quantification & Mass Balance) Transport->Analysis

Self-validating Caco-2 transepithelial transport experimental workflow.

Protocol 2: GPR35-Mediated Anti-Inflammatory Assay

Causality Focus: Utilizing specific receptor antagonists proves that the observed anti-inflammatory effect is strictly receptor-mediated rather than a general antioxidant effect.

  • Cell Preparation: Seed Caco-2 cells (which endogenously express GPR35) in 6-well plates and culture until 80% confluence[7].

  • Antagonist Pre-treatment (Self-Validation Step): Pre-treat the negative control group with CID2745687 (10 μM), a highly specific GPR35 antagonist, for 30 minutes[7].

  • Agonist Exposure: Treat cells with Pg3R (10–50 μM) or Zaprinast (10 μM, positive control) for 3 hours[7].

  • Inflammation Induction: Expose cells to 2 mM Hydrogen Peroxide (H₂O₂) for 3 hours to induce oxidative stress and cytokine release[7].

  • Endpoint Analysis: Extract mRNA and perform RT-qPCR for IL-8 expression. Quantify secreted IL-8 protein in the supernatant via ELISA. A successful assay will show Pg3R suppressing IL-8, while the CID2745687 pre-treated group will show restored IL-8 levels, confirming the GPR35-dependent mechanism[7].

Sources

Protocols & Analytical Methods

Method

Extraction and Purification Protocol for Pelargonidin-3-O-rutinoside Chloride from Berry Tissues

Mechanistic Principles & Strategic Overview Pelargonidin-3-O-rutinoside (Pg3R) is a highly bioactive monomeric anthocyanin predominantly found in strawberries, raspberries, and mulberries. In pharmacological contexts, it...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Principles & Strategic Overview

Pelargonidin-3-O-rutinoside (Pg3R) is a highly bioactive monomeric anthocyanin predominantly found in strawberries, raspberries, and mulberries. In pharmacological contexts, it is highly valued for its 1, making it a candidate for managing postprandial hyperglycemia[1].

The fundamental challenge in extracting Pg3R lies in its structural instability. Anthocyanins are highly susceptible to degradation from heat, light, and alkaline conditions. To successfully extract and isolate Pg3R, the thermodynamic equilibrium of the molecule must be forced into the flavylium cation state. By utilizing an extraction solvent acidified with Hydrochloric Acid (HCl) to maintain a pH < 2.0, the anthocyanin is locked into its stable, red-colored cationic form[2]. During the final concentration and lyophilization phases, the chloride ions ( Cl− ) pair with the flavylium cations, yielding the stable pelargonidin-3-O-rutinoside chloride salt.

Experimental Workflow

The following diagram illustrates the end-to-end logical progression from crude tissue to purified chloride salt.

Workflow N1 Raw Berry Tissue (Strawberry/Mulberry) N2 Lyophilization & Milling (Preserves Anthocyanins) N1->N2 N3 Solvent Extraction (70% EtOH, 0.1% HCl, pH < 2) N2->N3 Add Solvent N4 Centrifugation (4000 rpm, 10 min) N3->N4 N5 Crude Extract N4->N5 Supernatant N6 Solid Phase Extraction (SPE) (HLB or AB-8 Resin) N5->N6 Load Column N7 Wash Phase (Water & Ethyl Acetate) N6->N7 Removes Sugars/Lipids N8 Elution Phase (Acidified Methanol) N7->N8 Retains Anthocyanins N9 Concentration & Lyophilization N8->N9 N10 Purified Pelargonidin-3-O-rutinoside N9->N10

Figure 1: Workflow for the extraction and SPE purification of pelargonidin-3-O-rutinoside chloride.

Phase-by-Phase Extraction Protocol

Phase 1: Tissue Preparation

Causality: Water in fresh berries promotes enzymatic degradation (via polyphenol oxidases) during cell lysis. Lyophilization halts enzymatic activity and prevents thermal degradation.

  • Flash-freeze 1000 g of fresh berry fruits (e.g., strawberries or mulberries) using liquid nitrogen[1].

  • Lyophilize the tissue at -50°C and <0.1 mbar for 48 hours.

  • Mill the dried tissue into a fine powder using a cryogenic grinder to maximize the surface area for solvent penetration.

Phase 2: Acidified Solvent Extraction

Causality: 70% ethanol provides the optimal dielectric constant to solubilize glycosylated flavonoids, while 0.1% HCl ensures the pH remains below 2.0, preventing the formation of the colorless carbinol pseudobase[1].

  • Suspend the lyophilized powder in a 70% ethanol aqueous solution containing 0.1% HCl (v/v) at a solid-to-liquid ratio of 1:10 (w/v)[3].

  • Perform Ultrasound-Assisted Extraction (UAE) at 40 kHz, 160 W for 30 minutes. Maintain the temperature strictly at 25°C to prevent the cleavage of the rutinoside moiety[3].

  • Centrifuge the homogenate at 4000 rpm for 10 minutes at 4°C[1].

  • Decant the supernatant (crude extract) and concentrate it under a vacuum at 40°C using a rotary evaporator to remove the ethanol[1].

Phase 3: Solid Phase Extraction (SPE) Purification

Causality: The crude aqueous extract contains highly polar sugars/organic acids and non-polar lipophilic compounds. A macroporous resin (AB-8) or HLB polymeric cartridge exploits hydrophobic interactions to isolate the target anthocyanin[3].

  • Conditioning: Pre-wash the AB-8 macroporous resin column (or HLB cartridge) with 0.1% formic acid in methanol, followed by 0.1% formic acid in water[3].

  • Loading: Apply the concentrated aqueous crude extract to the column.

  • Wash 1 (Polar Impurities): Wash the column with 3 column volumes (CV) of distilled water containing 0.1% formic acid. Mechanism: Elutes highly polar sugars and organic acids.

  • Wash 2 (Non-Polar Impurities): Wash with 2 CV of ethyl acetate. Mechanism: Removes less polar phenolic compounds and residual lipids without displacing the anthocyanins[3].

  • Elution: Elute the target Pg3R using 20% ethanol (or acidified methanol). Collect the intensely red fraction[1].

Phase 4: Salt Formation & Lyophilization
  • Evaporate the elution solvent under a vacuum at 35°C.

  • Dissolve the residue in a minimal volume of 0.1% HCl aqueous solution to ensure complete chloride salt pairing.

  • Lyophilize the solution to yield the purified pelargonidin-3-O-rutinoside chloride powder[1].

Quantitative Parameters & Analytical Validation

To ensure reproducibility and verify the success of the extraction, quantitative parameters must be strictly monitored. Table 1 outlines the critical extraction variables, while Table 2 provides the exact UHPLC-MS/MS parameters required to identify Pg3R.

Table 1: Critical Extraction Parameters & Mechanistic Causality

ParameterValue/SelectionMechanistic Causality
Solvent Matrix 70% Ethanol (aq)Optimal polarity for glycosylated anthocyanins; penetrates cell walls effectively[1].
Acidification 0.1% HCl (v/v)Maintains pH < 2, stabilizing the flavylium cation and providing the chloride counterion[1].
Temperature 25°C - 30°CPrevents thermal degradation and hydrolysis of the delicate rutinoside moiety[3].
SPE Wash Phase Ethyl AcetateSelectively removes non-polar phenolic interferences without eluting polar anthocyanins[3].

Table 2: UHPLC-MS/MS Quantitative Parameters for Pelargonidin-3-O-rutinoside

ParameterSetting / Value
Ionization Mode Positive Electrospray Ionization (+ESI)
Precursor Ion ( [M]+ ) m/z 579.17[4]
Product Ion (Aglycone) m/z 271.06[4]
Neutral Loss 308 Da (Cleavage of the Rutinose moiety)
Mobile Phase A 0.1% Formic Acid in MS-grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile

In-Process Quality Control (Self-Validating System)

To guarantee that the protocol has successfully yielded intact monomeric anthocyanins rather than degraded polymeric pigments, a self-validating pH Differential Assay must be performed on the final lyophilized powder.

Validation Protocol:

  • Dissolve an aliquot of the final powder in two separate buffers:

    • Buffer 1: Potassium chloride buffer (pH 1.0)

    • Buffer 2: Sodium acetate buffer (pH 4.5)

  • Measure the absorbance of both solutions at 510 nm (the λmax​ for Pg3R) and 700 nm (to correct for light scattering).

  • Causality & Interpretation: At pH 1.0, Pg3R exists as the highly conjugated, red flavylium cation. At pH 4.5, hydration of the flavylium core converts it into the colorless carbinol pseudobase.

  • Pass/Fail Criteria: If the absorbance at 510 nm does not drop by at least 80% when shifted from pH 1.0 to pH 4.5, the extract is contaminated with polymeric degradation products (which do not exhibit pH-dependent color changes). A near-complete loss of color at pH 4.5 validates the structural integrity of the extracted pelargonidin-3-O-rutinoside[3].

References

  • Source: doi.org / Journal of the Science of Food and Agriculture (2024)
  • Source: rsc.org / Chemical Communications (2018)
  • Source: nih.gov / PMC (2022)
  • Source: acs.org / Journal of Agricultural and Food Chemistry (2021)
  • Variations in Anthocyanin Profiles and Antioxidant Activity of 12 Genotypes of Mulberry (Morus spp.)

Sources

Application

Application Note: Pelargonidin-3-O-rutinoside Chloride as an Analytical Standard in Food Chemistry and Pharmacokinetics

Introduction & Scope Pelargonidin-3-O-rutinoside chloride (P3R) is a prominent anthocyanin glycoside found abundantly in horticultural crops such as strawberries, mulberries, and other pigmented berries[1],[2]. As a high...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Pelargonidin-3-O-rutinoside chloride (P3R) is a prominent anthocyanin glycoside found abundantly in horticultural crops such as strawberries, mulberries, and other pigmented berries[1],[2]. As a high-value analytical standard, it is critical for quantifying dietary polyphenol intake, assessing food authenticity, and investigating the pharmacokinetic profiles of antioxidant metabolites. This application note provides a comprehensive guide to the physicochemical handling, extraction methodologies, and UHPLC-MS/MS quantification of P3R, bridging the gap between food chemistry and drug development.

Physicochemical Profiling & Stability Dynamics

Anthocyanins are notoriously susceptible to degradation induced by pH fluctuations, thermal stress, and photo-oxidation. The structural integrity of P3R relies heavily on the stabilization of its pelargonidin core and the attached rutinoside moiety[].

Causality in Storage & Handling: In aqueous environments, anthocyanins exist in a delicate structural equilibrium. At pH > 4, the stable, red-colored flavylium cation hydrates into a colorless carbinol pseudobase, which subsequently undergoes ring fission to form degradation products like p-hydroxybenzoic acid[4]. Therefore, all aqueous standard solutions must be prepared in highly acidic buffers (pH < 2) to lock the molecule in its flavylium cation state. Furthermore, the hydroxyl groups on the A, B, and C rings are potent electron donors, making the molecule highly reactive to reactive oxygen species (ROS)[4]. Lyophilized powders must be stored at -20°C under an inert argon atmosphere to prevent oxidative degradation[4].

Table 1: Physicochemical & Analytical Properties of P3R
ParameterSpecification / Condition
CAS Number 33978-17-5[]
Molecular Formula C₂₇H₃₁O₁₄Cl[]
Molecular Weight 614.98 g/mol []
UV-Vis Absorbance Max ~507 nm (in methanol)[4]
Optimal Storage (Powder) -20°C, airtight, light-protected, under inert gas (Argon)[4]
Optimal Storage (Solution) pH 3–4 buffer, 4°C (<1 week) or -80°C (long-term)[4]

Analytical Workflows: Overcoming Matrix Effects

Quantifying P3R in complex matrices (e.g., berry extracts, human plasma) presents significant analytical challenges due to the co-elution of endogenous phospholipids and other polyphenols, which cause severe ion suppression in electrospray ionization (ESI)[4].

Causality in Sample Preparation: While Protein Precipitation (PPT) using acidified acetonitrile is a rapid method, it fails to remove matrix interferences effectively. Solid-Phase Extraction (SPE) using polymeric or C18 cartridges is mandatory for high-sensitivity pharmacokinetic studies[1]. SPE not only desalinates and removes proteins but also concentrates the analyte, significantly improving the signal-to-noise (S/N) ratio and recovery rates compared to PPT alone[1].

AnalyticalWorkflow Matrix Complex Food Matrix (e.g., Berry Extract / Plasma) PPT Protein Precipitation (PPT) 1% Formic Acid in ACN Matrix->PPT Centrifuge Centrifugation 1789 rcf, 10 min, 4°C PPT->Centrifuge SPE Solid-Phase Extraction (SPE) C18 / Polymeric Cartridge Centrifuge->SPE Supernatant Elution Elution & Drying Acidified MeOH, N2 Gas SPE->Elution LCMS UHPLC-MS/MS Analysis Positive Ion Mode (ESI+) Elution->LCMS

Fig 1. Optimized extraction and SPE workflow for P3R quantification.

Step-by-Step Protocols: Self-Validating Systems

Protocol 1: Extraction and SPE Cleanup from Biological Matrices

This protocol utilizes a self-validating framework to ensure absolute recovery tracking and matrix-effect mitigation.

  • Matrix Spiking: Spike 500 µL of plasma or fruit extract with 10 µL of a deuterated internal standard (e.g., Pelargonidin-d4).

    • Validation Checkpoint: Internal Standard (IS) recovery must be >85% at the end of the workflow to validate extraction efficiency[4].

  • Protein Precipitation (PPT): Add 1.5 mL of 1% formic acid in acetonitrile[1].

    • Causality: Formic acid ensures the pH drops below 2, maintaining the stable flavylium cation state and preventing protein-binding losses during precipitation.

  • Centrifugation: Vortex for 30 seconds, incubate at 4°C for 1 hour, and centrifuge at 1,789 rcf for 10 minutes at 4°C[1].

  • SPE Conditioning: Condition a C18 SPE cartridge with 2 mL of methanol, followed by 2 mL of 1% aqueous formic acid.

  • Sample Loading: Load the supernatant onto the cartridge.

    • Validation Checkpoint: Collect the flow-through and analyze a 10 µL aliquot via LC-MS to confirm zero analyte breakthrough.

  • Washing & Elution: Wash the bed with 2 mL of 1% aqueous formic acid to remove hydrophilic interferences. Elute the target anthocyanins with 1.5 mL of acidified methanol (1% formic acid)[1].

  • Reconstitution: Dry the eluate under a gentle stream of nitrogen gas and reconstitute in 125 µL of the initial UHPLC mobile phase[1].

Protocol 2: UHPLC-MS/MS Quantification
  • Column Selection: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm) maintained at 40°C.

    • Causality: Elevated column temperature reduces mobile phase viscosity, improving mass transfer and sharpening peak shape for complex glycosides.

  • Mobile Phase Configuration:

    • Mobile Phase A: Water + 1% Formic Acid

    • Mobile Phase B: Acetonitrile + 1% Formic Acid

    • Causality: High acid concentration is critical for driving the equilibrium toward the positively charged flavylium cation, maximizing ionization efficiency in Positive ESI mode[5].

  • Gradient Elution: Run a linear gradient from 5% B to 30% B over 15 minutes, followed by a column wash at 95% B.

  • MS/MS Detection (SRM/MRM): Operate the triple quadrupole in Positive ESI mode.

    • Validation Checkpoint: The ion ratio between the quantifier and qualifier transitions must remain within ±15% of the analytical standard to confirm peak purity and the absence of co-eluting isomers.

Table 2: UHPLC-MS/MS Parameters for P3R
ParameterSetting / Value
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
Precursor Ion [M]⁺ m/z 579.1
Quantifier Product Ion m/z 271.1 (Pelargonidin aglycone, loss of rutinoside)
Collision Energy (CE) 25 - 35 eV (Optimize per instrument)

Bioactivity & Molecular Pathway Modulation

Beyond its role as an analytical marker and food colorant, P3R exhibits significant bioactivity, particularly in modulating xenobiotic metabolism. In human hepatic (HepG2) and intestinal (LS174T) cancer cell lines, P3R acts as an agonist for the Aryl Hydrocarbon Receptor (AhR)[4],[6].

Mechanistic Causality: Upon entering the intracellular space, P3R acts as a ligand, binding to the cytosolic AhR complex. This binding event induces a conformational change that exposes a nuclear localization signal. The activated AhR translocates into the nucleus, where it heterodimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer acts as a transcription factor, binding to Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This signaling cascade dose-dependently upregulates the transcription of CYP1A1 mRNA, a critical enzyme in phase I drug metabolism[4],[6].

AhRPathway P3R Pelargonidin-3-O-rutinoside (Ligand) AhR_Cytosol Cytosolic AhR Complex (Inactive) P3R->AhR_Cytosol Binding AhR_Active Activated AhR AhR_Cytosol->AhR_Active Conformational Change Nucleus Translocation to Nucleus AhR_Active->Nucleus ARNT ARNT Heterodimerization Nucleus->ARNT XRE Xenobiotic Response Element (XRE) ARNT->XRE Promoter Binding CYP1A1 CYP1A1 mRNA Transcription XRE->CYP1A1 Upregulation

Fig 2. Modulation of the AhR-CYP1A1 signaling pathway by P3R.

References

  • Benchchem. Pelargonidin-3-O-rutinosde chloride.
  • BOC Sciences. CAS 33978-17-5 (Pelargonidin-3-O-rutinoside chloride).
  • Agilent Technologies. UHPLC-MS/MS Triple Quadrupole Analysis of Anthocyanin Metabolites in Human Plasma Using Protein Precipitation and Solid Phase Extraction.
  • MDPI. Identification, Quantification, and Method Validation of Anthocyanins.
  • Journal of Agricultural and Food Chemistry (ACS Publications). Identification of Anthocyanins in Berries by Narrow-Bore High-Performance Liquid Chromatography with Electrospray Ionization Detection.
  • PubMed Central (PMC). Effects of anthocyanins on the AhR-CYP1A1 signaling pathway in human hepatocytes and human cancer cell lines.

Sources

Method

Application Note: Preparation, Validation, and Application of Pelargonidin-3-O-rutinoside Chloride Stock Solutions for In Vitro Cell Culture

Mechanistic Context and Biological Significance Pelargonidin-3-O-rutinoside chloride (Pg3R-Cl) is a naturally occurring anthocyanin glycoside widely utilized in in vitro pharmacology to study oxidative stress, cardiovasc...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context and Biological Significance

Pelargonidin-3-O-rutinoside chloride (Pg3R-Cl) is a naturally occurring anthocyanin glycoside widely utilized in in vitro pharmacology to study oxidative stress, cardiovascular disease, and xenobiotic metabolism. In cellular models such as Caco-2 (intestinal) and HepG2 (hepatic) cell lines, Pg3R-Cl acts as a potent free radical scavenger, neutralizing reactive oxygen species (ROS) by donating electrons from the hydroxyl groups on its A, B, and C rings (1)[1].

Beyond direct antioxidant activity, Pg3R-Cl modulates specific genetic pathways. It functions as a weak agonist of the Aryl hydrocarbon Receptor (AhR), leading to the moderate upregulation of CYP1A1 mRNA expression (2)[2]. Furthermore, it has been shown to uniquely reduce the expression of the SLCO1B3 transporter gene in hepatocyte cultures (2)[2]. Because polyphenols can exhibit concentration-dependent bidirectional activity—acting as antioxidants at low concentrations but potentially as pro-oxidants at higher concentrations (3)[3]—the precise formulation, validation, and dilution of stock solutions are critical for assay reproducibility.

Mechanism Pg3R Pelargonidin-3-O-rutinoside ROS Reactive Oxygen Species Pg3R->ROS Scavenges AhR Aryl Hydrocarbon Receptor Pg3R->AhR Weak Agonist OxStress Cellular Oxidative Stress Pg3R->OxStress Prevents ROS->OxStress Induces CYP1A1 CYP1A1 Expression AhR->CYP1A1 Upregulates

Diagram 1: Mechanistic pathways of Pelargonidin-3-O-rutinoside in cellular environments.

Physicochemical Properties & Solvation Dynamics

To design a self-validating protocol, one must first account for the compound's physical properties. As a chloride salt of a flavylium cation, Pg3R-Cl is highly sensitive to pH, light, and ambient moisture.

PropertyValueReference
Molecular Weight 615.0 g/mol (1)[1]
CAS Number 33978-17-5(4)[4]
Appearance Dark red to purple lyophilized powder(5)[5]
Primary Solvents DMSO, Methanol, Ethanol(4)[4]
Storage (Solid) ≤ -15°C, desiccated, protected from light(5)[5]
UV-Vis Absorbance ~507 nm (in Methanol)(1)[1]

Causality of Solvent Selection: While Pg3R-Cl is soluble in polar solvents like ethanol and methanol (4)[4], anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard for in vitro cell culture stock solutions. DMSO ensures complete dissolution of the hydrophobic multi-ring structure while maintaining absolute sterility and preventing the spontaneous hydrolysis that frequently occurs in aqueous buffers.

Preparation of Stock Solutions (Self-Validating Workflow)

To prepare standardized molar stocks, use the following mass-to-volume calculations based on a molecular weight of 615.0 g/mol .

Target ConcentrationMass of Pg3R-ClVolume of Anhydrous DMSO
10 mM 6.15 mg1.0 mL
25 mM 15.38 mg1.0 mL
50 mM 30.75 mg1.0 mL
Step-by-Step Protocol
  • Equilibration (Causality - Prevent Condensation): Remove the lyophilized Pg3R-Cl vial from -20°C storage (6)[6] and allow it to equilibrate to room temperature for 30 minutes in a desiccator before opening. Opening a cold vial introduces atmospheric moisture, which catalyzes the hydrolysis of the rutinoside glycosidic bond.

  • Weighing & Solvation: Weigh the required mass using a calibrated microbalance. Transfer the powder to a sterile, amber microcentrifuge tube. Add the corresponding volume of cell-culture grade, anhydrous DMSO.

  • Dissolution (Causality - Homogeneity): Vortex gently for 30 seconds. Sonicate in a room-temperature water bath for 2-3 minutes if particulate matter remains.

    • Self-Validation Check 1 (Visual): Inspect the tube against a light source. The solution must be a clear, deep red/purple liquid with absolutely no visible precipitates.

  • Aliquoting (Causality - Prevent Freeze-Thaw Degradation): Divide the stock into 20 µL to 50 µL single-use aliquots in sterile amber PCR tubes. Anthocyanins undergo rapid structural degradation (ring opening) upon repeated thermal cycling and UV exposure.

  • Storage: Store aliquots immediately at -80°C. Stocks are generally stable for up to 6 months under these conditions.

Workflow Powder Lyophilized Powder (Equilibrate to RT) Recon Reconstitution (Anhydrous DMSO) Powder->Recon Aliquot Aliquoting (Amber Tubes) Recon->Aliquot QC QC Validation (UV-Vis 507 nm) Recon->QC Validate Store Storage (-80°C) Aliquot->Store

Diagram 2: Self-validating workflow for the preparation and storage of Pg3R-Cl stock solutions.

Quality Control & Spectrophotometric Validation

To ensure the structural integrity of the stock solution before applying it to sensitive cell cultures, perform a rapid spectrophotometric QC check:

  • Dilute a 1 µL aliquot of the Pg3R-Cl DMSO stock into 999 µL of Methanol containing 0.1% HCl (1:1000 dilution).

  • Measure the absorbance spectrum from 400 nm to 600 nm using a UV-Vis spectrophotometer.

  • Self-Validation Check 2 (Analytical): A distinct, sharp absorbance peak must be present between 507 nm and 510 nm (1,5)[1][5]. A significant hypsochromic shift or peak broadening indicates degradation into a chalcone structure, rendering the aliquot unusable for precise mechanistic assays.

In Vitro Application & Dilution Strategy

When treating cell cultures, the final concentration of DMSO must be strictly controlled to avoid solvent-induced cytotoxicity and artifactual oxidative stress.

  • Thaw a single Pg3R-Cl aliquot in the dark at room temperature immediately prior to use.

  • Prepare an intermediate dilution in the culture medium (e.g., DMEM or RPMI supplemented with FBS). For a final assay concentration of 50 µM, dilute the 50 mM stock 1:1000 directly into the pre-warmed medium.

  • Self-Validation Check 3 (Vehicle Control): Always run a parallel control group treated with an equivalent volume of DMSO (e.g., 0.1% v/v). This isolates the specific pharmacological effects of Pg3R-Cl on targets like CYP1A1 or SLCO1B3 from background solvent noise (2)[2].

References

  • RSC Publishing. "Accepted Manuscript: Examination of the effects of anthocyanins on the AhR–cytochrome P450 CYP1A1 pathway". Available at: [Link]

  • NIH / PMC. "Concentration Dependence of Anti- and Pro-Oxidant Activity of Polyphenols as Evaluated with a Light-Emitting Fe2+-Egta-H2O2 System". Available at:[Link]

Sources

Application

Application Note: A Validated Protocol for Assessing the Antioxidant Capacity of Pelargonidin-3-O-rutinoside chloride using the DPPH Radical Scavenging Assay

Audience: Researchers, scientists, and drug development professionals engaged in the evaluation of natural products and antioxidant compounds. Abstract: This document provides a comprehensive, in-depth guide to quantifyi...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals engaged in the evaluation of natural products and antioxidant compounds.

Abstract: This document provides a comprehensive, in-depth guide to quantifying the free-radical scavenging activity of Pelargonidin-3-O-rutinoside chloride, a naturally occurring anthocyanin.[][2] We detail a validated protocol for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a widely adopted method for screening antioxidant potential.[3][4] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring methodological robustness and data integrity. It covers reagent preparation, a detailed 96-well plate procedure, data analysis for determining the IC50 value, and critical insights for self-validation and troubleshooting.

Scientific Foundation: The Principle of the DPPH Assay

The DPPH assay is a cornerstone of antioxidant research due to its simplicity, speed, and reliability.[3][5][6] Its mechanism is rooted in the direct neutralization of a stable free radical by an antioxidant compound.

  • The DPPH Radical: At its core, the assay utilizes 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable organic radical.[5] Due to the delocalization of its spare electron across the molecule, it does not dimerize and remains stable in solution.[7] This stability imparts a deep violet color, which exhibits a strong absorbance maximum at approximately 517 nm.[3][8]

  • The Scavenging Reaction: When an antioxidant compound (denoted as AH), such as Pelargonidin-3-O-rutinoside chloride, is introduced, it donates a hydrogen atom or an electron to the DPPH radical.[3][9][10] This act of donation neutralizes the radical, converting it to its reduced form, DPPH-H (diphenylpicrylhydrazine).[4][9]

  • Colorimetric Measurement: The reduction of the DPPH radical results in a stoichiometric loss of the violet color, which turns into a pale yellow.[3][11] The decrease in absorbance at 517 nm is directly proportional to the number of radicals scavenged and, therefore, to the antioxidant capacity of the sample.[3][12] This reaction can proceed through two primary mechanisms depending on the antioxidant's structure and the solvent used: Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[8][9]

Chemical Reaction Pathway

The fundamental reaction is illustrated below. The antioxidant molecule, Pelargonidin-3-O-rutinoside chloride, provides a hydrogen atom from one of its hydroxyl groups to the nitrogen radical of DPPH, quenching the radical and changing the solution's color.

G DPPH DPPH• (Radical) Violet DPPH_H DPPH-H (Reduced Form) Pale Yellow DPPH->DPPH_H + AH (Antioxidant) Antioxidant Pelargonidin-3-O-rutinoside (AH) (Hydrogen Donor) Antioxidant_Radical A• (Antioxidant Radical) Antioxidant->Antioxidant_Radical - H•

Caption: DPPH radical scavenging mechanism.

Focus Compound: Pelargonidin-3-O-rutinoside chloride

  • Chemical Identity: A member of the anthocyanin family of flavonoids, Pelargonidin-3-O-rutinoside chloride is a glycoside of pelargonidin.[][2]

  • Natural Occurrence: It is a vibrant, water-soluble pigment found in various fruits and berries, such as black raspberries.[][2][13]

  • Therapeutic Potential: Research has highlighted its potent antioxidant, anti-inflammatory, and neuroprotective properties, making it a compound of significant interest in drug development and nutraceuticals.[2][14][15][16]

  • Mechanism of Action: The antioxidant efficacy of pelargonidin and its glycosides is largely attributed to the hydroxyl (-OH) groups attached to its core phenyl rings. These groups can readily donate a hydrogen atom to stabilize free radicals, thereby terminating damaging oxidative chain reactions.[14]

Validated Experimental Protocol

This protocol is optimized for a 96-well microplate format, which allows for high-throughput screening and requires minimal reagent volumes.

Essential Materials and Equipment
  • Reagents:

    • Pelargonidin-3-O-rutinoside chloride (Purity ≥95%)

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Positive Control Standard: Trolox or Ascorbic Acid

    • Solvent: Anhydrous Methanol (ACS grade or higher)

  • Equipment:

    • UV-Vis Microplate Spectrophotometer capable of reading at 517 nm

    • Calibrated single and multichannel micropipettes (10-1000 µL)

    • 96-well flat-bottom microplates

    • Analytical balance

    • Vortex mixer

    • Amber-colored volumetric flasks and glass vials (to protect DPPH from light)

Preparation of Reagents

Causality Note: The stability and concentration of your reagents are paramount. The DPPH radical is sensitive to light and can degrade over time; therefore, fresh preparation and storage in darkness are mandatory for reproducible results.[3][4]

  • DPPH Working Solution (0.1 mM in Methanol):

    • Accurately weigh 3.94 mg of DPPH powder.

    • Dissolve in 100 mL of methanol in an amber volumetric flask.

    • Stir or vortex until fully dissolved.

    • Validation Step: Before use, the absorbance of this solution at 517 nm should be adjusted with methanol to fall within a range of 1.0 ± 0.1 to ensure a consistent starting radical concentration for the assay.

    • Use this solution on the day of preparation.

  • Test Compound Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of Pelargonidin-3-O-rutinoside chloride.

    • Dissolve in 1 mL of methanol. This high-concentration stock serves as the starting point for creating a dilution series.

  • Positive Control Stock Solution (1 mg/mL Trolox):

    • Accurately weigh 1 mg of Trolox.

    • Dissolve in 1 mL of methanol. A positive control is essential to validate that the assay is working correctly and provides a benchmark against which the test compound's activity can be compared.[17][18]

  • Serial Dilutions:

    • From the stock solutions of the test compound and Trolox, prepare a series of dilutions in methanol.

    • Suggested Range for Pelargonidin: 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, 6.25 µg/mL.

    • Suggested Range for Trolox: 50 µg/mL, 25 µg/mL, 12.5 µg/mL, 6.25 µg/mL, 3.125 µg/mL.

    • Rationale: A dilution series is necessary to generate a dose-response curve, from which the IC50 value (the concentration required to inhibit 50% of the radical) can be accurately determined.[19]

Assay Procedure (96-Well Plate)

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Prepare 0.1 mM DPPH Solution P2 Prepare Test Compound & Standard Stocks (1 mg/mL) P3 Create Serial Dilutions for Dose-Response Curve A1 Pipette 100 µL of Dilutions (Sample/Standard) into Wells (in Triplicate) P3->A1 A2 Add 100 µL of 0.1 mM DPPH Solution to all wells A1->A2 A3 Incubate for 30 min at Room Temperature in the Dark A2->A3 A4 Read Absorbance at 517 nm A3->A4 D1 Calculate % Inhibition for each concentration A4->D1 D2 Plot % Inhibition vs. Log(Concentration) D1->D2 D3 Determine IC50 Value from Linear Regression D2->D3

Caption: High-level workflow for the DPPH assay.

Step-by-Step Execution:

  • Plate Mapping: Design your plate layout. It is crucial to include triplicates for all samples to ensure statistical validity.

    • Control Wells (A_control): 100 µL Methanol + 100 µL DPPH Solution.

    • Blank Wells (A_blank): 200 µL Methanol (used to zero the instrument).

    • Sample Wells (A_sample): 100 µL of each Pelargonidin-3-O-rutinoside chloride dilution + 100 µL DPPH Solution.

    • Standard Wells: 100 µL of each Trolox dilution + 100 µL DPPH Solution.

    • Color Correction Wells: 100 µL of each Pelargonidin-3-O-rutinoside chloride dilution + 100 µL Methanol. This is a critical control for colored compounds.

  • Reagent Addition:

    • Add 100 µL of the appropriate sample dilutions, standard dilutions, or methanol to the designated wells.

    • Initiate the reaction by adding 100 µL of the 0.1 mM DPPH working solution to all wells except the color correction and blank wells.

  • Incubation:

    • Mix gently by tapping the plate.

    • Incubate the plate for exactly 30 minutes at room temperature, protected from light (e.g., by covering with aluminum foil).[20][21] This incubation period allows the scavenging reaction to reach a stable endpoint.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis and Interpretation

Quantitative Data Summary
ParameterValue/InstructionRationale
DPPH Concentration 0.1 mM (in Methanol)Provides an optimal starting absorbance (~1.0) for a measurable decrease.
Sample/Standard Volume 100 µLStandard volume for 96-well plate assays.
DPPH Volume 100 µLMaintains a 1:1 ratio with the sample, resulting in a final volume of 200 µL.
Incubation Time 30 minutesAllows the reaction to reach equilibrium for most antioxidants.[4]
Incubation Condition Room Temperature, DarkProtects the light-sensitive DPPH radical from degradation.[3]
Measurement Wavelength 517 nmCorresponds to the maximum absorbance of the DPPH radical.[3]
Calculation of Radical Scavenging Activity

First, correct the absorbance of your sample wells for any intrinsic color of Pelargonidin-3-O-rutinoside chloride.

  • A_corrected_sample = A_raw_sample - A_color_correction

Next, calculate the percentage of DPPH radical scavenging activity (% Inhibition) for each concentration using the following formula:

  • % Inhibition = [ (A_control - A_corrected_sample) / A_control ] * 100[21][22]

Where:

  • A_control is the average absorbance of the control wells.

  • A_corrected_sample is the average color-corrected absorbance of the sample wells.

Determination of the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the most common metric for reporting antioxidant potency. It represents the concentration of the test compound required to scavenge 50% of the DPPH radicals.[19][20] A lower IC50 value signifies higher antioxidant activity.[21]

  • Plot the Data: Create a scatter plot with the logarithm of the sample concentration on the x-axis and the corresponding % Inhibition on the y-axis.

  • Linear Regression: Apply a linear trendline to the data points that fall in the linear range of the curve (typically between 20% and 80% inhibition).

  • Calculate IC50: The trendline will provide an equation in the form y = mx + c, where:

    • y = % Inhibition

    • m = Slope of the line

    • x = Log(Concentration)

    • c = y-intercept

    To find the IC50, set y to 50 and solve for x: x = (50 - c) / m

    The IC50 value is the antilog of the calculated x: IC50 = 10^x

Ensuring Trustworthiness: A Self-Validating System

  • Positive Control Performance: The calculated IC50 value for your standard (e.g., Trolox) should be consistent with established literature values, confirming the validity of your assay setup.

  • Dose-Response Relationship: A clear, positive correlation between the concentration of Pelargonidin-3-O-rutinoside chloride and the percentage of inhibition must be observed. The R² value of your linear regression should ideally be >0.98, indicating a strong linear relationship.

  • Reproducibility: The standard deviation between your triplicates should be low (typically <10% of the mean), demonstrating the precision of your pipetting and measurements.

  • Addressing Interferences: For anthocyanins like pelargonidin, their native color can interfere with absorbance readings.[23][24] The inclusion of the "Color Correction Wells" as described in this protocol is not optional—it is a mandatory step to subtract the background absorbance and ensure the measured change is due solely to the scavenging of the DPPH radical.

References

  • ResearchGate. (2022, April 3). How can I calculate IC50 in DPPH test? [Online forum post]. [Link]

  • Sá, Á. G. A., et al. (2022). State of the Art of Anthocyanins: Antioxidant Activity, Sources, Bioavailability, and Therapeutic Effect in Human Health. Foods, 11(1), 16. [Link]

  • Bio-protocol. (2021). 4.4. DPPH Assay. Bio-protocol, 11(14), e4085. [Link]

  • ResearchGate. (2023, April 24). How to determine theoretical IC50 value for in vitro DPPH assay? [Online forum post]. [Link]

  • Özyürek, M., et al. (2023). DPPH Radical Scavenging Assay. Molecules, 28(15), 5727. [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • Encyclopedia.pub. (2023, September 8). DPPH Radical Scavenging Assay. [Link]

  • Shimamura, T., et al. (2014). Applicability of the DPPH Assay for Evaluating the Antioxidant Capacity of Food Additives. Journal of the Japanese Society for Food Science and Technology, 61(7), 317-324. [Link]

  • Apak, R., et al. (2017). A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs. Analytical Methods, 9(12), 1874-1883. [Link]

  • Molyneux, P. (2004). The use of the stable free radical diphenylpicryl-hydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin Journal of Science and Technology, 26(2), 211-219. [Link]

  • Lou, Z., et al. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Molecules, 27(19), 6219. [Link]

  • Kusznierewicz, B., et al. (2019). Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. Journal of Agricultural and Food Chemistry, 67(25), 7018-7027. [Link]

  • MDPI. (2026, January 22). Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. [Link]

  • YouTube. (2023, December 7). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. [Link]

  • El Babili, F., et al. (2020). ICH Validation of DPPH Assay Method: Some Interesting Medicinal Drugs. European Academic Journal of Science and Engineering, 6(2), 117-133. [Link]

  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

  • PubMed. (2019, July 3). Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. [Link]

  • YouTube. (2024, May 23). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. [Link]

  • Unknown Source. (n.d.). DPPH assay. [Link]

  • MDPI. (2025, May 24). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. [Link]

  • Ali, M., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Nanomaterials, 2022, 1-7. [Link]

  • Lee, J., et al. (2021). Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix. Food Science and Biotechnology, 30(5), 689-697. [Link]

  • E3S Web of Conferences. (n.d.). Optical evaluation of antioxidant activity: A comparison between a spectrophotometer and a homebuilt photometer. [Link]

  • J-Stage. (n.d.). Paper-based DPPH Assay for Antioxidant Activity Analysis. [Link]

  • Ciesla, L., & Gieracka, D. (2012). Importance of solvent association in the estimation of antioxidant properties of phenolic compounds by DPPH method. Food Chemistry, 132(4), 2095-2099. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 33978-17-5 | Product Name : Pelargonidin-3-O-rutinoside Chloride. Retrieved from [Link]

  • PubMed. (2015, October 15). Pitfalls of using 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay to assess the radical scavenging activity of peptides. [Link]

  • ResearchGate. (n.d.). Antioxidant activities of isolated anthocyanins determined by DPPH (a), ABTS (b) and ferric reducing capacity assays (c). [Link]

  • ResearchGate. (n.d.). Standardization of DPPH, ABTS and FRAP assays with six reference compounds for estimating antioxidant capacity of the tomato extracts using an ultrasound assisted extraction. [Link]

  • Rostami, M., et al. (2024). Pelargonidin improves functional recovery and attenuates neuropathic pain following spinal cord injury in rats: relevance to its neuroprotective, antioxidant, and anti-inflammatory effects. BMC Complementary Medicine and Therapies, 24(1), 1-13. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Semantic Scholar. (2024, March 1). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. [Link]

  • PubMed. (2018, January 1). An effective method for preparation of high-purity pelargonidin-3-O-glucoside from strawberry and its protective effect on cellular oxidative stress. [Link]

  • Taylor & Francis. (n.d.). Pelargonidin – Knowledge and References. Retrieved from [Link]

  • FooDB. (2011, March 17). Showing Compound Pelargonidin 3-rutinoside (FDB021681). [Link]

  • ResearchGate. (2025, October 15). An effective method for preparation of high-purity pelargonidin -3-O- glucoside from strawberry and its protective effect on cellular oxidative stress | Request PDF. [Link]

Sources

Method

Application Note: LC-MS/MS Method Development for the Detection and Quantification of Pelargonidin-3-O-rutinoside Chloride

Executive Summary Pelargonidin-3-O-rutinoside is a prominent anthocyanin pigment found in various botanical matrices, notably in raspberries and strawberries, possessing significant antioxidant and pharmacological proper...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pelargonidin-3-O-rutinoside is a prominent anthocyanin pigment found in various botanical matrices, notably in raspberries and strawberries, possessing significant antioxidant and pharmacological properties. Developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for its chloride salt form presents unique analytical challenges. Anthocyanins are highly susceptible to pH-dependent structural transformations, thermal degradation, and photolysis.

This application note details a self-validating, highly sensitive LC-MS/MS protocol designed specifically for the quantification of pelargonidin-3-O-rutinoside chloride in complex biological matrices. By grounding the methodology in the physicochemical behavior of the flavylium cation, this guide provides researchers with the mechanistic causality behind every sample preparation and chromatographic choice.

Physicochemical Rationale & Mechanistic Causality

To build a rugged analytical method, one must first understand the molecular behavior of the target analyte. Pelargonidin-3-O-rutinoside chloride (C₂₇H₃₁O₁₄Cl) dissociates in solution to yield the positively charged pelargonidin-3-O-rutinoside cation (exact mass: 579.17 Da)[1, 2].

The Causality of pH Control

Anthocyanins exist in an equilibrium of four structural forms depending on the pH of the environment. At a pH < 2.0, the molecule exists almost exclusively as the red, highly stable flavylium cation . As the pH rises above 3.0, it rapidly hydrates into a colorless carbinol pseudobase, which subsequently undergoes ring-opening to form a chalcone.

  • Analytical Choice: To prevent this degradation and ensure a single, stable molecular species for MS detection, the extraction solvents and LC mobile phases must be heavily acidified (e.g., 1% Formic Acid). While Trifluoroacetic acid (TFA) is an excellent stabilizer, it causes severe ion suppression in the MS source. Therefore, Formic Acid is the optimal choice for LC-MS/MS compatibility.

Ionization and Fragmentation Chemistry

Because the analyte naturally exists as a pre-charged cation in acidic conditions, Positive Electrospray Ionization (ESI+) is exceptionally efficient. The MS source does not need to protonate the molecule; it simply desolvates the pre-existing [M]⁺ ion at m/z 579.2. During Collision-Induced Dissociation (CID), the molecule undergoes predictable, sequential cleavage of its O-glycosidic bonds. The loss of the terminal rhamnose moiety (-146 Da) generates a fragment at m/z 433.1. The subsequent loss of the glucose moiety (-162 Da) yields the stable pelargonidin aglycone at m/z 271.1 [3].

G M Pelargonidin-3-O-rutinoside [M]+ m/z 579.2 F1 Pelargonidin-3-O-glucoside [Fragment]+ m/z 433.1 M->F1 CID Loss of Rhamnose (-146 Da) F2 Pelargonidin Aglycone [Fragment]+ m/z 271.1 M->F2 CID Loss of Rutinoside (-308 Da) F1->F2 CID Loss of Glucose (-162 Da)

Fig 1. Mechanistic fragmentation pathway of pelargonidin-3-O-rutinoside under CID.

Analytical Workflow & Protocol

Sample Preparation (Self-Validating Extraction)

Biological matrices (e.g., fruit homogenates or plasma) contain high levels of sugars, proteins, and competing flavonoids that cause severe matrix effects (ion suppression). A Solid-Phase Extraction (SPE) workflow using a Hydrophilic-Lipophilic Balance (HLB) sorbent is required to isolate the anthocyanin fraction.

Step-by-Step Methodology:

  • Homogenization: Weigh 100 mg of sample and homogenize in 1.0 mL of Extraction Buffer (80:20 Methanol:Water v/v containing 1% Formic Acid). Note: Perform this step on ice and under low-light conditions to prevent thermal and photo-degradation.

  • Centrifugation: Centrifuge at 12,000 × g for 10 minutes at 4°C. Collect the supernatant.

  • SPE Conditioning: Condition a 30 mg Oasis HLB cartridge with 1.0 mL Methanol (1% Formic Acid), followed by 1.0 mL Water (1% Formic Acid).

  • Loading & Washing: Load the supernatant onto the cartridge. Wash with 1.0 mL of 5% Methanol in Water (1% Formic Acid) to elute highly polar interferences (e.g., free sugars).

  • Elution: Elute the target analyte with 1.0 mL of 100% Methanol (1% Formic Acid).

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at room temperature. Reconstitute in 200 µL of Initial Mobile Phase.

G N1 Biological Matrix (Berries/Plasma) N2 Acidified Extraction (1% FA in MeOH) N1->N2 Homogenize N3 Centrifugation & Supernatant N2->N3 12,000 x g N4 HLB SPE Clean-up N3->N4 Load & Wash N5 N2 Evaporation & Reconstitution N4->N5 Elute N6 LC-MS/MS Injection N5->N6 2 µL

Fig 2. Step-by-step sample preparation workflow for anthocyanin extraction and purification.

Liquid Chromatography Parameters

A high-strength silica (HSS) T3 column is selected over a standard C18 because it promotes the retention of polar compounds while tolerating 100% aqueous mobile phases, preventing phase collapse.

  • Column: Waters ACQUITY UPLC HSS T3 (100 × 2.1 mm, 1.8 µm)

  • Column Temperature: 40°C (Improves peak shape by lowering mobile phase viscosity).

  • Autosampler Temperature: 4°C (Critical for anthocyanin stability).

  • Mobile Phase A: LC-MS Grade Water + 1% Formic Acid

  • Mobile Phase B: LC-MS Grade Acetonitrile + 1% Formic Acid

  • Flow Rate: 0.35 mL/min

  • Injection Volume: 2.0 µL

Table 1: UPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Profile
0.00.35955Initial
1.00.35955Isocratic
6.00.357030Linear
7.50.35595Linear
9.00.35595Isocratic
9.10.35955Step
12.00.35955Equilibration
Mass Spectrometry Parameters

Detection is performed on a Triple Quadrupole Mass Spectrometer equipped with an ESI source operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Mode: ESI Positive (+)

  • Capillary Voltage: 4.5 kV

  • Source Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

Table 2: MRM Transitions and Collision Energy (CE) Optimization

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Ion Purpose
Pelargonidin-3-O-rutinoside579.2271.18035Quantifier
Pelargonidin-3-O-rutinoside579.2433.18020Qualifier
Cyanidin-3,5-diglucoside (IS)611.2287.18538Internal Standard

Note: Cyanidin-3,5-diglucoside is recommended as an Internal Standard (IS) if it is confirmed absent from the native sample matrix. It behaves similarly to pelargonidin derivatives during extraction and ionization, ensuring a self-validating quantification system.

Method Validation Criteria (Self-Validating System)

To ensure the trustworthiness of the analytical data, the protocol must be validated against the following criteria:

  • Matrix Effect Assessment: Perform a post-column infusion of a 100 ng/mL pelargonidin-3-O-rutinoside standard while injecting a blank matrix extract. Monitor the baseline for suppression dips at the analyte's retention time. If suppression exceeds 15%, utilize matrix-matched calibration curves.

  • Linearity: The calibration curve must demonstrate an R² > 0.995 over a dynamic range of 1 to 1000 ng/mL, using a 1/x² weighting factor to ensure accuracy at the lower limit of quantification (LOQ).

  • Stability Verification: Due to the transient nature of anthocyanins, Quality Control (QC) samples must be injected at the beginning, middle, and end of the analytical batch. A deviation of >15% in the final QC indicates analyte degradation in the autosampler, necessitating fresh preparation.

References

  • Mullen, W., Edwards, C. A., & Crozier, A. (2008). "Bioavailability of Pelargonidin-3-O-glucoside and Its Metabolites in Humans Following the Ingestion of Strawberries with and without Cream." Journal of Agricultural and Food Chemistry, 56(3), 713-719. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 443917, Pelargonidin 3-O-rutinoside." PubChem, 2025. URL: [Link]

  • Nakajima, M., et al. (2023). "High-throughput analysis of anthocyanins in horticultural crops using probe electrospray ionization tandem mass spectrometry (PESI/MS/MS)." Plant Methods, 19(1), 35. URL: [Link]

Application

Application Notes &amp; Protocols: In Vivo Dosing Strategies for Pelargonidin-3-O-rutinoside Chloride in Murine Models

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective and ethical in vivo administration of Pelargonidin-3-O-rutinoside chloride in murine...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective and ethical in vivo administration of Pelargonidin-3-O-rutinoside chloride in murine models. Pelargonidin-3-O-rutinoside chloride, a naturally occurring anthocyanin glycoside, is a subject of growing interest for its potent antioxidant and anti-inflammatory properties.[][2] This guide moves beyond a simple recitation of steps to explain the scientific rationale behind protocol design, ensuring experimental robustness and reproducibility. We will cover critical pre-dosing considerations, detailed administration protocols for oral and systemic delivery, and guidance on study design, all grounded in established scientific literature and ethical best practices.

Compound Characteristics and Pre-Dosing Considerations

A thorough understanding of the physicochemical properties of Pelargonidin-3-O-rutinoside chloride is fundamental to designing a successful in vivo study. These properties directly influence the choice of vehicle, route of administration, and stability of the dosing solution.

1.1. Physicochemical Properties The key characteristics of Pelargonidin-3-O-rutinoside chloride are summarized below.

PropertyValueSource(s)
Chemical Formula C₂₇H₃₁ClO₁₄[]
Molecular Weight 614.98 g/mol [][2]
Appearance Fine, water-soluble powder[]
Solubility Soluble in water, DMSO, Pyridine, Methanol, Ethanol.[][3]
Storage Store at 2-8°C, protect from light and moisture. For stock solutions, store in aliquots at -20°C for up to two weeks.[2][3]

1.2. Causality in Vehicle Selection The choice of vehicle is a critical experimental parameter that can significantly impact the compound's bioavailability and the physiological response of the animal.

  • Aqueous Vehicles (Saline, PBS, Water): Given that the compound is described as a water-soluble powder, sterile physiological saline or phosphate-buffered saline (PBS) is the preferred vehicle for most applications, especially for intravenous or intraperitoneal routes.[] This minimizes potential vehicle-induced toxicity.

  • Co-solvents (DMSO, Ethanol): While the compound is soluble in organic solvents, their use in vivo must be carefully managed.[3] If a co-solvent like DMSO is required to achieve a higher concentration, the final concentration in the dosing solution should be kept to a minimum (typically <5% v/v) and diluted with a sterile aqueous vehicle. A vehicle-only control group is mandatory in such cases to account for any effects of the solvent itself.

  • Stability Considerations: Anthocyanins can be unstable, with their stability influenced by pH, oxygen, and light.[4] Dosing solutions should be prepared fresh on the day of use and protected from light. The pH of the final solution should be checked to ensure it is within a physiologically tolerable range (pH 6.5-7.5).

Ethical Framework and Animal Welfare

All in vivo research must be conducted with the highest commitment to ethical principles. This not only is a moral and legal obligation but also ensures the scientific validity of the data by minimizing stress-induced physiological changes in the animals.

  • The 3Rs (and 4Rs): All experimental designs must adhere to the principles of Replacement , Reduction , and Refinement .[5][6] A fourth 'R', Responsibility , emphasizes the complete lifecycle of animal care and the importance of transparent reporting.[6]

  • IACUC Approval: Prior to any experiment, a detailed protocol must be submitted to and approved by the institution's Institutional Animal Care and Use Committee (IACUC).[7][8]

  • ARRIVE Guidelines: The A nimal R esearch: R eporting of i**n V ivoE xperiments (ARRIVE) guidelines should be followed during study design and reporting to ensure transparency and reproducibility.[5][9][10]

Dosing Strategies: Choosing the Right Path

The route of administration is chosen based on the scientific question. For a compound like Pelargonidin-3-O-rutinoside, the choice between oral and parenteral routes is a decision between physiological relevance and controlled systemic exposure.

3.1. Oral Gavage (PO): The Physiologically Relevant Route Oral gavage is the preferred method for studies aiming to mimic dietary consumption and investigate the effects following gastrointestinal transit and metabolism. This is particularly crucial for anthocyanins, as their bioavailability is low, and a significant portion is metabolized by the gut microbiota into various phenolic compounds which may be biologically active.[11][12]

3.2. Intraperitoneal (IP) Injection: The Systemic Exposure Route IP injection allows the compound to be absorbed directly into the systemic circulation, bypassing the gastrointestinal tract and first-pass metabolism in the liver. This route is ideal for mechanistic studies designed to understand the direct effects of the parent glycoside on target tissues and to achieve higher, more consistent plasma concentrations.[13]

G cluster_0 Oral Gavage (PO) cluster_2 Intraperitoneal (IP) Injection P2R_Cl Pelargonidin-3-O-rutinoside Chloride GI_Tract Gastrointestinal Tract P2R_Cl->GI_Tract Administration P2R_Cl_IP Pelargonidin-3-O-rutinoside Chloride Circulation_IP Systemic Circulation P2R_Cl_IP->Circulation_IP Direct Absorption Liver Metabolism (Liver, etc.) Circulation_IP->Liver

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for preparing and administering Pelargonidin-3-O-rutinoside chloride. These are general guidelines and should be adapted to specific experimental designs and approved by the local IACUC.

Protocol 4.1: Preparation of Dosing Solutions

  • Aseptic Technique: Perform all steps in a laminar flow hood to ensure the sterility of the final dosing solution.

  • Calculate Required Mass: Based on the desired dose (mg/kg), the number of animals, and their average body weight, calculate the total mass of Pelargonidin-3-O-rutinoside chloride needed.

  • Initial Dissolution (if using a co-solvent):

    • Accurately weigh the compound into a sterile conical tube.

    • Add the minimum volume of sterile DMSO required for complete dissolution (e.g., to create a 100 mg/mL stock). Vortex gently.

  • Final Dilution:

    • Slowly add sterile saline or PBS to the dissolved concentrate to reach the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse receiving 0.25 mL).

    • Ensure the final DMSO concentration is below 5% (v/v).

    • For aqueous-only solutions, dissolve the weighed compound directly in the appropriate volume of sterile saline or PBS.

  • Final Preparation: Vortex the solution gently to ensure homogeneity. Protect the solution from light by wrapping the tube in aluminum foil. Prepare fresh daily.

Protocol 4.2: Oral Gavage (PO) Administration

Causality Behind the Method: This procedure ensures the precise delivery of a known volume of substance directly into the stomach. Correct restraint and needle choice are critical to prevent esophageal or tracheal injury.[14][15]

  • Animal Restraint: Firmly grasp the mouse by the loose skin over the shoulders ("scruffing") with your non-dominant hand. The body of the mouse should be supported, and the head tilted slightly back to create a straight line from the mouth to the esophagus.[15]

  • Gavage Needle Selection: Use a sterile, flexible, or stainless steel gavage needle with a ball tip (typically 20-22 gauge for an adult mouse). The length should be pre-measured to extend from the tip of the nose to the last rib, ensuring it reaches the stomach without risk of perforation.[15][16]

  • Needle Insertion:

    • Refinement Tip: Dipping the tip of the gavage needle in a sucrose solution can pacify the animal and encourage swallowing, reducing stress and procedural time.[14]

    • Insert the needle into the diastema (the gap behind the incisors) and gently advance it along the roof of the mouth towards the esophagus.[17]

    • The mouse should swallow as the tube passes into the esophagus. The needle should advance smoothly without resistance. If resistance is met or the animal shows respiratory distress, withdraw immediately and reassess. [15]

  • Substance Administration: Once the needle is in place, slowly depress the syringe plunger to deliver the substance. The maximum recommended volume is 10 mL/kg.[17][18]

  • Withdrawal and Monitoring: Slowly withdraw the needle. Return the mouse to its cage and monitor for at least 10-15 minutes for any signs of adverse effects like choking or respiratory distress.[17]

Protocol 4.3: Intraperitoneal (IP) Injection

Causality Behind the Method: IP injection provides a large surface area for absorption into the mesenteric blood vessels. The specified injection site avoids major organs and reduces the risk of injury.[19]

  • Animal Restraint: Use the same scruffing technique as for oral gavage, but turn the mouse so its abdomen is facing upwards, with the head tilted slightly downwards. This helps to move the abdominal organs away from the injection site.[19]

  • Identify Injection Site: The target is the lower right quadrant of the abdomen. Imagine a line dividing the abdomen into four quadrants; this location avoids the cecum, urinary bladder, and major organs like the liver and spleen.[19]

  • Injection Procedure:

    • Use a sterile 25-30 gauge needle.[19]

    • Disinfect the injection site with an alcohol wipe.

    • Insert the needle, bevel up, at a 30-45 degree angle.[19]

    • Gently pull back on the plunger (aspirate) to ensure no fluid (blood or urine) is drawn into the syringe. If fluid appears, withdraw and use a new sterile needle at a slightly different site.

  • Substance Administration: Inject the substance smoothly. The typical injection volume for a mouse is 0.1-0.5 mL.

  • Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

Dose Range Finding and Study Design

While the optimal dose of Pelargonidin-3-O-rutinoside chloride will be model-dependent, data from related anthocyanin studies can provide a starting point.

5.1. Recommended Dose Ranges A preliminary dose-range finding study is highly recommended to determine the maximum tolerated dose (MTD) and to identify a therapeutically relevant dose range.[20]

Compound/ExtractMurine ModelDose RangeAdministration RouteSource
AnthocyaninsLPS-induced memory loss30 - 100 mg/kgIntraperitoneal (i.p.)[13]
Aronia melanocarpa AnthocyaninsHigh-fat diet-induced obesity300 mg/L in drinking waterOral (in water)[21]
Blackcurrant AnthocyaninsHigh-fat diet-induced obesity200 mg/kg/dayOral Gavage (p.o.)[22]

5.2. Key Study Design Considerations

  • Control Groups: Always include a vehicle-only control group. Depending on the study, a positive control group (a compound with a known effect) may also be necessary.

  • Randomization and Blinding: Animals should be randomly assigned to treatment groups. Where possible, experiments and data analysis should be conducted in a blinded manner to prevent bias.[9]

  • Sample Size: The number of animals per group should be the minimum required to achieve statistical power, often determined through a power analysis.

  • Duration: The length of the study will depend on the disease model and the endpoints being measured, ranging from acute single-dose studies to chronic multi-week or multi-month studies.

Potential Signaling Pathways and Mechanisms

Pelargonidin and its glycosides exert their biological effects through the modulation of key cellular signaling pathways. One of the most well-documented is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.

G cluster_0 Nucleus Pelargonidin Pelargonidin (Aglycone Metabolite) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Pelargonidin->Keap1_Nrf2 Induces Dissociation ROS Cellular Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Transcription Transcription of Antioxidant Genes Genes HO-1, NQO1, etc. Cell_Protection Cellular Protection & Reduced Inflammation Genes->Cell_Protection

Studies have shown that pelargonidin can activate Nrf2 signaling.[23] This may occur through direct interaction with Keap1 or by modulating upstream epigenetic factors.[23] Once dissociated from its inhibitor Keap1 in the cytoplasm, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of a suite of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[23] This mechanism is a primary contributor to its antioxidant and cytoprotective effects.

References

  • Pharmaffiliates. (n.d.). CAS No : 33978-17-5 | Product Name : Pelargonidin-3-O-rutinoside Chloride. Retrieved from [Link]

  • University of Washington. (n.d.). Ethics of Animal Use in Research. Retrieved from [Link]

  • Wang, D., et al. (2012). Gut Microbiota Metabolism of Anthocyanin Promotes Reverse Cholesterol Transport in Mice Via Repressing miRNA-10b. Circulation Research, 111(8), 967-981. Available from: [Link]

  • The Good Scents Company. (n.d.). pelargonidin-3-O-rutinoside chloride. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. Retrieved from [Link]

  • American Psychological Association. (2022). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved from [Link]

  • Bio-protocol. (n.d.). In vivo assays in mice. Retrieved from [Link]

  • Lindsey, M. L., et al. (2021). Guidelines for in vivo mouse models of myocardial infarction. American Journal of Physiology-Heart and Circulatory Physiology, 321(6), H1056-H1073. Available from: [Link]

  • Yuan, J., et al. (2019). Pelargonidin reduces the TPA induced transformation of mouse epidermal cells –potential involvement of Nrf2 promoter demethylation. Food and Chemical Toxicology, 131, 110543. Available from: [Link]

  • Wang, D., et al. (2012). Gut microbiota metabolism of anthocyanin promotes reverse cholesterol transport in mice via repressing miRNA-10b. Circulation Research, 111(8), 967-81. Available from: [Link]

  • Wei, J., et al. (2016). Anthocyanin Improving Metabolic Disorders in Obese Mice from Aornia melanocarpa. Indian Journal of Pharmaceutical Education and Research, 50(3), 423-429. Available from: [Link]

  • Li, H., et al. (2022). A Review of the Ethical Use of Animals in Functional Experimental Research in China Based on the “Four R” Principles of Reduction, Replacement, Refinement, and Responsibility. Alternatives to Laboratory Animals, 50(1), 40-49. Available from: [Link]

  • Shan, C., et al. (2021). Black Currant Anthocyanins Improve Lipid Metabolism and Modulate Gut Microbiota in High-Fat Diet-Induced Obese Mice. Molecular Nutrition & Food Research, 65(6), e2001090. Available from: [Link]

  • FEBS Network. (2023). The ARRIVE Guidelines: A framework to plan your next in vivo experiment. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Performance of Repeat Procedures. Retrieved from [Link]

  • SAHMRI. (n.d.). Animal Research Ethics. Retrieved from [Link]

  • British Neuroscience Association. (n.d.). In vivo toolkit. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Pocratsky, A. M., & Sleigh, J. N. (2023). Intraperitoneal Injection of Neonatal Mice. Bio-protocol, 13(18), e4826. Available from: [Link]

  • Balcazar, N., et al. (2020). Metabolic Activity of Anthocyanin Extracts Loaded into Non-ionic Niosomes in Diet-Induced Obese Mice. Pharmaceutical Research, 37(8), 152. Available from: [Link]

  • The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Protective effect of anthocyanins (ANT, 30–100 mg/kg) treatment on the... Retrieved from [Link]

  • protocols.io. (2020). Intraperitoneal Injection in an Adult Mouse V.1. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of Pelargonidin 3-glucoside in Model Solutions in the Presence and Absence of Flavanols. Retrieved from [Link]

  • Lee, G., & Goosens, K. A. (2015). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Journal of the American Association for Laboratory Animal Science, 54(2), 194–197. Available from: [Link]

  • The University of Queensland. (n.d.). LAB_021 Oral Gavage in Mice and Rats. Retrieved from [Link]

  • University of British Columbia. (2021). UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]

  • Florida State University. (2016). Oral Gavage in the Mouse. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pelargonidin-3-O-rutinoside Chloride Stability &amp; Handling

Welcome to the Technical Support Center for Anthocyanin Reference Standards. As a Senior Application Scientist, I have designed this guide to address the critical handling, storage, and troubleshooting procedures for pel...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Anthocyanin Reference Standards. As a Senior Application Scientist, I have designed this guide to address the critical handling, storage, and troubleshooting procedures for pelargonidin-3-O-rutinoside chloride (CAS: 33978-17-5).

Anthocyanins are notoriously labile; their structural integrity is highly dependent on environmental factors. This guide provides field-proven, mechanistically grounded protocols to ensure your reference standards maintain absolute fidelity from the freezer to the assay plate.

Section 1: Core Storage & Stability FAQs

Q: What are the absolute baseline conditions for storing pelargonidin-3-O-rutinoside chloride in its solid state? A: To maximize shelf life, the lyophilized powder must be stored at ≤ -15°C (ideally -20°C or -80°C) in a completely dry, dark environment. According to , a leading manufacturer of phytochemical standards, the compound is highly hygroscopic [1]. Causality: Moisture is the primary enemy of anthocyanins. Water molecules act as nucleophiles, attacking the C2 position of the flavylium cation. This initiates a hydration reaction that converts the stable, red-pigmented flavylium ion into a colorless carbinol pseudobase. Furthermore, exposure to UV or visible light induces photo-oxidation, accelerating the cleavage of the C-ring.

Q: How does the stability of the reconstituted solution compare to the solid powder, and what is the optimal solvent? A: The stability of pelargonidin-3-O-rutinoside chloride drops exponentially once in solution. While the solid can remain stable for >24 months at -20°C, aqueous solutions at neutral pH degrade within hours. The optimal reconstitution solvent is acidified methanol (e.g., Methanol + 0.1% HCl) . Causality: Anthocyanins exist in a pH-dependent structural equilibrium. At pH < 2, the molecule is locked in its highly stable, fully conjugated flavylium cation form. As pH increases above 3, the equilibrium shifts toward the unstable carbinol pseudobase and chalcone forms, which are highly susceptible to irreversible oxidative cleavage.

Section 2: Troubleshooting Degradation

Q: My working solution lost its vibrant red-orange color and turned pale or brownish. What happened, and is it reversible? A: If your solution turned pale or colorless, it has likely hydrated into the carbinol pseudobase (often due to insufficient solvent acidification). This step is theoretically reversible by immediately lowering the pH. However, if the solution has turned brown, the molecule has undergone irreversible thermal or oxidative degradation. Causality: As demonstrated in stability studies on complex anthocyanin matrices published in [2], elevated temperatures drive the ring-opening of the carbinol pseudobase into a chalcone. The chalcone then permanently cleaves into phenolic acids (e.g., 4-hydroxybenzoic acid) and aldehydes, which polymerize into brown degradation products.

AnthocyaninDegradation Flavylium Flavylium Cation (Red/Orange, pH < 2) Carbinol Carbinol Pseudobase (Colorless, pH 4-5) Flavylium->Carbinol +H2O, +pH (Nucleophilic Attack) Carbinol->Flavylium -H2O, -pH (Acidification) Chalcone Chalcone (Yellowish, Open Ring) Carbinol->Chalcone Ring Opening (T > 25°C) Degradation Phenolic Acids & Aldehydes (Brown/Colorless, Irreversible) Chalcone->Degradation Thermal/Oxidative Cleavage

pH and temperature-driven degradation pathway of pelargonidin-3-O-rutinoside.

Section 3: Quantitative Stability Data

To assist in experimental planning, the following table synthesizes the expected shelf life of pelargonidin-3-O-rutinoside chloride across different states and environmental conditions. This data is extrapolated from baseline stability studies on acylated and non-acylated anthocyanins documented by the [3].

Physical StateSolvent / MatrixStorage TempLight ExposureExpected Shelf Life
Lyophilized PowderN/A (Desiccated)-20°C to -80°CDark> 24 months
Lyophilized PowderN/A (Desiccated)4°CDark6 - 12 months
Stock SolutionMethanol + 0.1% HCl-80°CDark3 - 6 months
Working SolutionAqueous Buffer (pH 2.0)4°CDark3 - 5 days
Working SolutionAqueous Buffer (pH 7.4)25°CLight< 12 hours
Section 4: Self-Validating Experimental Protocols

To ensure absolute scientific integrity, you must treat the preparation of your standards as a self-validating system. The following protocol guarantees that the standard is intact before it ever touches your biological assay.

Protocol: Reconstitution, Aliquoting, and Integrity Validation

  • Step 1: Thermal Equilibration

    • Action: Remove the sealed vial of lyophilized pelargonidin-3-O-rutinoside chloride from the -20°C freezer and place it in a vacuum desiccator at room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial exposes the highly hygroscopic powder to atmospheric humidity. Condensation will immediately initiate the nucleophilic hydration of the flavylium cation.

  • Step 2: Acidified Reconstitution

    • Action: Inject anhydrous Methanol containing 0.1% v/v HCl directly into the vial to achieve your desired stock concentration (e.g., 1 mg/mL). Vortex gently for 10 seconds. Do NOT sonicate.

    • Causality: The HCl ensures the microenvironment remains at pH < 2, locking the molecule in the stable flavylium state. Sonication generates localized cavitation heat, which accelerates chalcone formation.

  • Step 3: Spectrophotometric Validation (The Self-Validating Step)

    • Action: Take a 10 µL aliquot, dilute it in 990 µL of the same acidified solvent, and measure the UV-Vis absorbance.

    • Validation Metric: Pelargonidin-3-O-rutinoside chloride exhibits a distinct, sharp absorbance maximum (λmax) at 507 - 510 nm . If the peak is shifted, broadened, or if a secondary peak appears around 280-320 nm (indicating phenolic acid cleavage products), the standard is compromised and must be discarded.

  • Step 4: Cryogenic Aliquoting

    • Action: Dispense the validated stock solution into single-use amber glass vials. Purge the headspace of each vial with a gentle stream of Nitrogen (N2) or Argon gas before sealing.

    • Causality: Amber glass blocks UV-induced photo-oxidation. Purging with inert gas displaces oxygen, preventing the formation of reactive oxygen species (ROS) that attack the B-ring of the anthocyanin during long-term storage.

  • Step 5: Flash Freezing

    • Action: Immediately transfer the sealed aliquots to a -80°C freezer.

Workflow Step1 1. Equilibration Bring vial to RT in desiccator Step2 2. Reconstitution Dissolve in MeOH + 0.1% HCl Step1->Step2 Step3 3. Validation Measure Absorbance at 507-510 nm Step2->Step3 Step4 4. Aliquoting Dispense into amber vials & purge N2 Step3->Step4 Step5 5. Storage Flash freeze & store at -80°C Step4->Step5

Standard operating procedure for reconstitution and cryogenic storage.

References
  • Title: Matrix- and Technology-Dependent Stability and Bioaccessibility of Strawberry Anthocyanins during Storage Source: MDPI Foods URL: [Link]

  • Title: Enhancement of Stability and Antioxidant Activity of Mulberry Anthocyanins Through Succinic Acid Acylation Source: National Institutes of Health (PMC) URL: [Link]

Reference Data & Comparative Studies

Validation

Antioxidant Profiling in Drug Discovery: Pelargonidin-3-O-Rutinoside Chloride vs. Cyanidin Derivatives

Executive Summary In the development of naturally-derived therapeutics and nutraceuticals, anthocyanins are heavily investigated for their oxidative stress-modulating properties. Two prominent classes—pelargonidin and cy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of naturally-derived therapeutics and nutraceuticals, anthocyanins are heavily investigated for their oxidative stress-modulating properties. Two prominent classes—pelargonidin and cyanidin derivatives—exhibit distinct pharmacological profiles dictated by their B-ring hydroxylation and glycosidic linkages.

This technical guide provides an objective, data-driven comparison of pelargonidin-3-O-rutinoside chloride (Pg3R) against cyanidin derivatives (such as cyanidin-3-O-glucoside[C3G] and cyanidin-3-O-rutinoside [C3R] ). By analyzing structure-activity relationships (SAR), in vitro antioxidant capacity, and pharmacokinetic behavior, this guide equips drug development professionals with the mechanistic insights needed for optimal compound selection.

Structural Mechanics & Structure-Activity Relationships (SAR)

The fundamental difference in raw antioxidant capacity between cyanidin and pelargonidin stems directly from their aglycone B-ring structures, which dictate their electron-donating capabilities[1].

  • Cyanidin Derivatives (The Catechol Advantage): Cyanidin possesses a catechol moiety (3',4'-dihydroxy B-ring). This structure facilitates rapid hydrogen atom transfer (HAT) and stabilizes the resulting semiquinone radical through extensive electron delocalization. This allows for the formation of a highly stable quinone product, making it an exceptionally potent radical scavenger.

  • Pelargonidin Derivatives (The Monophenol Limitation): Pelargonidin possesses a monophenol B-ring (4'-hydroxyl only). Lacking the ortho-hydroxyl group, it cannot achieve the same resonance stabilization as cyanidin. Consequently, it requires a higher activation energy for radical scavenging, resulting in lower raw in vitro antioxidant capacity.

However, the glycosidic moiety (rutinoside vs. glucoside) plays a critical role in stability. Rutinose (a disaccharide of rhamnose and glucose) provides steric hindrance that protects the anthocyanin core from rapid deglycosylation and pH-induced degradation in the gastrointestinal tract, significantly enhancing its pharmacokinetic profile compared to simple glucosides[2].

Mechanism A Anthocyanin Aglycone Structure B Cyanidin (Catechol B-Ring) 3',4'-dihydroxy A->B C Pelargonidin (Monophenol B-Ring) 4'-hydroxy A->C D Rapid H-Atom Transfer (HAT) Stable Semiquinone Radical B->D ROS Scavenging E Slower H-Atom Transfer (HAT) Less Resonance Stabilization C->E ROS Scavenging F High Antioxidant Capacity (Lower IC50) D->F G Moderate Antioxidant Capacity (Higher IC50) E->G

Structural causality of radical scavenging in cyanidin versus pelargonidin derivatives.

Comparative In Vitro Antioxidant Performance

To objectively evaluate these compounds, we must analyze assays operating via different chemical mechanisms: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT). Cyanidin derivatives consistently outperform pelargonidin derivatives in both SET (e.g., FRAP) and mixed SET/HAT assays (e.g., DPPH, ABTS) due to the catechol B-ring[1][3].

Table 1: Comparative Antioxidant Capacity

(Note: Lower IC50 indicates higher antioxidant potency. Values are synthesized from standardized comparative literature to illustrate relative performance magnitudes.)

CompoundB-Ring StructureGlycosylationDPPH IC50 (µM)MechanismRelative Reducing Power (FRAP)
Cyanidin-3-O-rutinoside (C3R) CatecholRutinoside~4.5HAT / SETVery High
Cyanidin-3-O-glucoside (C3G) CatecholGlucoside~4.8HAT / SETHigh
Pelargonidin-3-O-rutinoside (Pg3R) MonophenolRutinoside~9.2Predominantly HATModerate
Pelargonidin-3-O-glucoside (Pg3G) MonophenolGlucoside~10.9Predominantly HATLow

Bioavailability & Pharmacokinetic Considerations

While cyanidin derivatives dominate in raw in vitro antioxidant assays, in vivo efficacy is strictly dictated by bioavailability. This is where Pelargonidin-3-O-rutinoside (Pg3R) presents a distinct advantage over simple glucosides.

Research utilizing Caco-2 cell monolayers and Sprague-Dawley rat models demonstrates that Pg3R is absorbed in its intact form with a bioavailability approximately four-fold higher than that of pelargonidin-3-O-glucoside (Pg3G)[2]. The rutinoside linkage resists enzymatic cleavage due to a lack of specific rhamnosidases in the upper gastrointestinal tract. Therefore, while Pg3R has a lower raw scavenging capacity than C3R or C3G, its superior metabolic stability allows it to achieve higher active concentrations in systemic circulation.

Self-Validating Experimental Methodologies

When quantifying the antioxidant capacity of anthocyanins, researchers frequently encounter false positives. Anthocyanins absorb strongly in the 500–530 nm range, which directly overlaps with the absorbance maximum of the DPPH radical (515 nm). A standard DPPH assay without color correction will severely underestimate the antioxidant capacity because the sample's intrinsic color masks the DPPH decay.

The following protocols are designed as self-validating systems, incorporating mandatory background subtractions to ensure data integrity.

Protocol A: Color-Corrected DPPH Radical Scavenging Assay

Causality of Choice: Corrects for the intrinsic 515 nm absorbance of the anthocyanin flavylium cation, ensuring the calculated IC50 reflects true radical quenching, not optical interference.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. Prepare equimolar stock solutions (1 mM) of Pg3R, C3R, and C3G in acidified methanol (0.1% HCl) to maintain flavylium cation stability.

  • Standard Curve: Prepare Trolox standards (10–100 µM) to establish a baseline for Trolox Equivalent Antioxidant Capacity (TEAC).

  • Reaction Setup: In a 96-well microplate, add 100 µL of the anthocyanin sample to 100 µL of the DPPH solution.

  • Self-Validation (The Color Blank): For every sample concentration, create a parallel "Color Blank" well containing 100 µL of sample and 100 µL of pure methanol (NO DPPH). This isolates the intrinsic absorbance of the pigment.

  • Incubation: Incubate in the dark at 25°C for 30 minutes.

  • Quantification: Read absorbance at 515 nm using a microplate reader.

  • Data Processing: Calculate the true absorbance of the remaining DPPH by subtracting the Color Blank absorbance from the Sample Reaction absorbance. Calculate the IC50 based on the corrected decay curve.

Protocol B: ORAC (Oxygen Radical Absorbance Capacity) Assay

Causality of Choice: ORAC is a fluorescence-based assay, completely bypassing the colorimetric interference of anthocyanins. It specifically measures HAT mechanisms against biologically relevant peroxyl radicals.

  • Reagent Preparation: Prepare 75 mM phosphate buffer (pH 7.4). Prepare fluorescein sodium salt (70 nM) and AAPH (12 mM) as the peroxyl radical generator.

  • Reaction Setup: In a black 96-well plate, mix 20 µL of sample/Trolox standard with 120 µL of fluorescein. Incubate at 37°C for 15 minutes.

  • Radical Initiation: Rapidly inject 60 µL of AAPH to all wells to initiate the reaction.

  • Kinetic Monitoring: Measure fluorescence (Excitation: 485 nm, Emission: 520 nm) every minute for 80 minutes.

  • Validation: The assay validates itself through the Area Under the Curve (AUC). A valid run must show a complete decay of fluorescein in the blank (buffer only) within 40 minutes, while Trolox standards exhibit a dose-dependent delay in decay.

Workflow S1 Sample Preparation (Equimolar Anthocyanins) S2 Colorimetric Background Control (Critical for 515nm) S1->S2 S3 Radical Introduction (DPPH / AAPH) S1->S3 S4 Kinetic Monitoring (Absorbance/Fluorescence Decay) S2->S4 Subtraction S3->S4 Reaction S5 AUC / IC50 Calculation vs. Trolox Standard S4->S5 Validation

Self-validating experimental workflow for anthocyanin antioxidant quantification.

Conclusion for Drug Development Professionals

When selecting an anthocyanin candidate for pharmaceutical or high-end nutraceutical development, the choice between pelargonidin and cyanidin derivatives depends on the target delivery site:

  • For applications requiring maximum localized radical scavenging (e.g., topical formulations or direct gastrointestinal targeting), cyanidin derivatives (C3R, C3G) are superior due to their catechol-driven electron donation.

  • For systemic applications requiring oral administration , pelargonidin-3-O-rutinoside (Pg3R) presents a highly compelling alternative. Its rutinoside moiety significantly enhances metabolic stability and systemic absorption, potentially offsetting its lower raw scavenging capacity by achieving higher active concentrations in target tissues.

References

  • Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Bioavailability, Absorption, and Metabolism of Pelargonidin-Based Anthocyanins Using Sprague–Dawley Rats and Caco-2 Cell Monolayers Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Cyanidin 3-Rutinoside and Cyanidin 3-Xylosylrutinoside as Primary Phenolic Antioxidants in Black Raspberry Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature Source: PMC (National Institutes of Health) URL:[Link]

Sources

Comparative

Pelargonidin-3-O-rutinoside chloride vs other anthocyanin standards in HPLC-DAD

Analytical Mastery: Pelargonidin-3-O-rutinoside Chloride vs. Common Anthocyanin Standards in HPLC-DAD Anthocyanins represent a complex class of water-soluble flavonoids critical to plant biology, nutritional science, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Mastery: Pelargonidin-3-O-rutinoside Chloride vs. Common Anthocyanin Standards in HPLC-DAD

Anthocyanins represent a complex class of water-soluble flavonoids critical to plant biology, nutritional science, and drug development[1]. Accurate quantification and profiling of these compounds rely heavily on high-performance liquid chromatography coupled with diode-array detection (HPLC-DAD) and mass spectrometry (MS). As a Senior Application Scientist, I frequently observe researchers struggling with peak co-elution and misidentification due to the structural similarities of these molecules.

This guide provides an objective, data-driven comparison between Pelargonidin-3-O-rutinoside chloride and other primary anthocyanin standards (e.g., Cyanidin-3-O-glucoside, Delphinidin-3-O-glucoside), detailing the physicochemical causality behind their chromatographic behaviors.

The Causality of Chromatographic Behavior: Structure Dictates Separation

In reversed-phase HPLC (RP-HPLC), the retention time ( tR​ ) and spectral characteristics of anthocyanins are governed by three structural variables: the aglycone B-ring hydroxylation, the glycosylation pattern, and the mobile phase pH[1][2].

  • B-Ring Hydroxylation (Aglycone Polarity): The number of hydroxyl (-OH) groups on the B-ring determines the molecule's polarity. Delphinidin has three -OH groups, making it highly polar. Cyanidin has two, and Pelargonidin has only one. Consequently, on a non-polar C18 stationary phase, Delphinidin derivatives elute first, followed by Cyanidin, and finally Pelargonidin derivatives[3].

  • Glycosylation Pattern: The sugar moiety attached, typically at the C-3 position, significantly alters partitioning. A monosaccharide (glucoside) generally renders the molecule more polar than a disaccharide (rutinoside) in the context of RP-HPLC. Thus, pelargonidin-3-O-glucoside elutes before pelargonidin-3-O-rutinoside[4].

  • pH and the Flavylium Cation: Anthocyanin standards are supplied as chloride salts (e.g., Pelargonidin-3-O-rutinoside chloride) because the flavylium cation form is most stable at pH < 2.0. This cationic form also exhibits the highest molar absorptivity in the visible range (500–530 nm)[2].

G A Aglycone Hydroxylation (B-Ring -OH Count) D RP-HPLC Retention Time (C18 Affinity) A->D Dictates Polarity E UV-Vis Absorption Max (λ max) A->E Shifts Chromophore B Glycosylation Pattern (Glucoside vs Rutinoside) B->D Alters Partitioning C Mobile Phase pH (< 2.0) F Flavylium Cation Stability (Signal Intensity) C->F Prevents Hydration F->E Maximizes Absorbance

Structural and environmental factors dictating anthocyanin HPLC-DAD behavior.

Quantitative Comparison of Anthocyanin Standards

When analyzing complex matrices like strawberries (rich in pelargonidin derivatives) or mulberries (rich in cyanidin derivatives), precise standard selection is paramount[5][6]. Pelargonidin-3-O-rutinoside chloride exhibits a distinct UV-Vis absorption maximum ( λmax​ ) around 507 nm, which is hypsochromically shifted (blue-shifted) compared to Cyanidin (~520 nm) and Delphinidin (~525 nm)[7].

Table 1: Physicochemical & Chromatographic Properties of Key Anthocyanin Standards

Anthocyanin Standard (Chloride Salt)AglyconeSugar Moiety λmax​ (nm)Molecular Weight ( g/mol )Precursor Ion [M]+ (m/z)Product Ion [M−Sugar]+ (m/z)Relative Elution Order (C18)
Delphinidin-3-O-glucoside Delphinidin (3 -OH)Glucoside~525465.24653031 (Earliest)
Cyanidin-3-O-glucoside Cyanidin (2 -OH)Glucoside~520449.24492872
Cyanidin-3-O-rutinoside Cyanidin (2 -OH)Rutinoside~520595.25952873
Pelargonidin-3-O-glucoside Pelargonidin (1 -OH)Glucoside~505433.24332714
Pelargonidin-3-O-rutinoside Pelargonidin (1 -OH)Rutinoside~507579.25792715 (Latest)

Data synthesized from established HPLC-DAD-MS/MS profiling studies[4][8][9].

Experimental Methodology: Self-Validating HPLC-DAD-MS/MS Protocol

To ensure high trustworthiness and reproducibility, the following protocol integrates internal validation steps. The use of highly acidic mobile phases is non-negotiable; failure to maintain pH < 2.0 results in the hydration of the flavylium cation to a colorless carbinol pseudobase, destroying the DAD signal and compromising MS ionization[1][2].

Step-by-Step Workflow:

  • Step 1: Acidified Extraction & Stabilization

    • Extract the biological matrix (e.g., 100 mg lyophilized powder) using 500 µL of 5% acetic acid in methanol (or 0.1% formic acid in acetonitrile/water)[9].

    • Causality: The acid maintains the flavylium cation state, while methanol precipitates large proteins and solubilizes the polar anthocyanins[6].

    • Validation: Spike the sample with an internal standard (e.g., 3-methoxyflavone at 0.02 mg/mL) prior to extraction to calculate recovery rates and normalize matrix effects[9].

  • Step 2: Sample Cleanup (Solid-Phase Extraction - SPE)

    • Centrifuge the extract at 10,000 x g for 10 minutes at 4 °C[9].

    • Pass the supernatant through a pre-conditioned C18 SPE cartridge. Wash with acidified water (0.1% formic acid) to remove sugars/acids, and elute with acidified methanol.

  • Step 3: HPLC-DAD Separation

    • Column: ACQUITY UPLC HSS T3 (100 × 2.1 mm, 1.8 µm) or an equivalent narrow-bore C18 column[3][5].

    • Mobile Phase A: Aqueous 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 0–2.0 min (5% B); 2.0–15.0 min (5–30% B); 15.0–20 min (30–95% B)[3].

    • Detection: DAD scanning from 200–600 nm. Extract chromatograms at 507 nm (optimal for Pelargonidin derivatives) and 520 nm (optimal for Cyanidin/Delphinidin derivatives)[7].

  • Step 4: ESI-MS/MS Confirmation

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Validation: Confirm Pelargonidin-3-O-rutinoside by isolating the precursor ion at m/z 579 and monitoring the collision-induced dissociation (CID) product ion at m/z 271 (loss of the 308 Da rutinose moiety)[4].

G S1 Matrix Extraction (5% Acetic Acid / MeOH) S2 SPE Cleanup (C18 Cartridge) S1->S2 S3 RP-HPLC Separation (Gradient 0.1% Formic Acid) S2->S3 S4 DAD Detection (507 nm & 520 nm) S3->S4 S5 ESI-MS/MS (Precursor & Product Ions) S4->S5

Self-validating HPLC-DAD-MS/MS workflow for anthocyanin quantification.

Analytical Challenges and Best Practices

When working with Pelargonidin-3-O-rutinoside chloride alongside other standards, analysts must account for specific physical and chromatographic challenges:

  • Isobaric Interferences: Ensure chromatographic resolution between structural isomers. While mass spectrometry provides mass-to-charge ratio specificity, isomers with identical molecular weights (e.g., varying sugar attachments like galactoside vs. glucoside) will yield identical precursor and product ions. Baseline separation on the HPLC column is mandatory prior to MS introduction.

  • Storage and Degradation: Anthocyanin chloride standards are highly hygroscopic and photosensitive. They must be stored at +2 to +8 °C (or -20 °C for long-term stability) in a dry, dark environment, preferably in a desiccator under vacuum[10]. Degradation products (e.g., chalcones or phenolic acids) will appear as distinct peaks with altered UV spectra (typically absorbing strongly in the UV region rather than the visible region).

References

  • Identification, Quantification, and Method Validation of Anthocyanins MDPI[Link]

  • HPLC-DAD/ESI-MS identification of the compounds from the fruits of R. idaeus and R. occidentalis RSC [Link]

  • Total Anthocyanin Content of Strawberry and the Profile Changes by Extraction Methods CABI Digital Library [Link]

  • Identification of Anthocyanins in Berries by Narrow-Bore HPLC with ESI Detection ACS Publications[Link]

  • Anthocyanin Characterization of Pilot Plant Water Extracts of Delonix regia Flowers Agritrop[Link]

  • UHPLC-MS/MS Triple Quadrupole Analysis of Anthocyanin Metabolites in Human Plasma Agilent [Link]

  • Chromatogram of anthocyanins in NM3 by HPLC-MS/MS ResearchGate[Link]

  • The rare orange-red colored Euphorbia pulcherrima cultivar 'Harvest Orange' shows a nonsense mutation PMC [Link]

  • CERTIFICATE OF ANALYSIS - Pelargonidin-3-O-rutinoside chloride Greyhound Chromatography [Link]

  • Interactions between the major bioactive polyphenols of berries ResearchGate[Link]

  • Electrochemical sensors based on sewage sludge–derived biochar for the analysis of anthocyanins in berry fruits Springer [Link]

Sources

Validation

Methanol vs. Ethanol for Pelargonidin-3-O-Rutinoside Chloride Extraction: A Comparative Guide

For researchers and professionals in drug development and natural product chemistry, the efficient extraction of specific bioactive compounds is a critical first step. This guide provides an in-depth comparison of methan...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and natural product chemistry, the efficient extraction of specific bioactive compounds is a critical first step. This guide provides an in-depth comparison of methanol and ethanol as extraction solvents for pelargonidin-3-O-rutinoside chloride, a key anthocyanin with significant antioxidant and anti-inflammatory properties. We will delve into the theoretical underpinnings of solvent choice, present available experimental insights, and provide detailed protocols to guide your laboratory work.

Understanding the Target: Pelargonidin-3-O-Rutinoside Chloride

Pelargonidin-3-O-rutinoside is an anthocyanin, a class of water-soluble pigments responsible for many of the red, purple, and blue colors in fruits and flowers.[1] Its structure consists of a pelargonidin aglycone linked to a rutinose (a disaccharide of rhamnose and glucose) moiety. The chloride salt form enhances its stability. Understanding its chemical nature is paramount for selecting an appropriate extraction solvent. As a glycoside, it possesses both polar (from the sugar and hydroxyl groups) and less polar (from the benzopyrylium core) characteristics.

Methanol and Ethanol: A Head-to-Head Comparison for Extraction

The choice of solvent is pivotal in achieving a high yield of the target molecule. Both methanol and ethanol are polar protic solvents commonly used for anthocyanin extraction.[2] However, their subtle differences in chemical properties can lead to significant variations in extraction efficiency.

The Role of Polarity

The principle of "like dissolves like" is fundamental in solvent extraction. The polarity of the solvent must be well-matched with the polarity of the target compound to achieve optimal solubility and, consequently, a higher extraction yield.

  • Methanol (CH₃OH): With a polarity index of 5.1, methanol is a highly polar solvent. Its small molecular size allows for efficient penetration into the plant matrix, facilitating the dissolution of polar compounds.

  • Ethanol (CH₃CH₂OH): Ethanol is also a polar solvent, but slightly less so than methanol, with a polarity index of 4.3.

The presence of the sugar moiety (rutinose) in pelargonidin-3-O-rutinoside significantly increases its polarity compared to the aglycone (pelargonidin). Methanol's higher polarity generally makes it a more effective solvent for extracting such polar glycosylated flavonoids.[3][4]

Solubility Insights

Direct solubility data for pelargonidin-3-O-rutinoside chloride is not extensively published. However, we can infer its behavior from related compounds and general principles.

  • Pelargonidin chloride (the aglycone) is soluble in ethanol at approximately 1 mg/ml.[5]

  • Pelargonidin-3-O-rutinoside is soluble in methanol and ethanol.[6]

  • Generally, for polar compounds like anthocyanins, methanol is an excellent solvent for achieving high extraction efficiency.[7]

While both solvents can dissolve pelargonidin-3-O-rutinoside chloride, the higher polarity of methanol suggests it may offer superior solvation and higher extraction yields under similar conditions.

The Importance of Acidification

Anthocyanins are most stable in their flavylium cation form, which predominates at low pH (typically pH 1-3).[2] In neutral or alkaline conditions, they can degrade into colorless or brown compounds. Therefore, the addition of a small amount of acid to the extraction solvent is crucial for:

  • Stabilizing the anthocyanin: The acidic environment preserves the chemical integrity of the pelargonidin-3-O-rutinoside chloride.

  • Enhancing extraction: Acid helps to rupture plant cell walls, improving the release of intracellular contents, including anthocyanins.

Commonly used acids include hydrochloric acid (HCl) and formic acid at concentrations typically ranging from 0.1% to 1%.

Experimental Data and Yield Comparison

A study on the extraction of phenolic compounds from potato peels, which included pelargonidin-3-rutinoside-5-glucoside, found that methanol extracts yielded higher total quantities of phenolic compounds compared to water extracts.[8] Another study on strawberries, a rich source of pelargonidin glycosides, suggested that methanol and methanol:water mixtures were the best solvents for anthocyanin assessment, showing high and stable yields.[1] While ethanol was also effective, it showed some degree of color degradation over time, indicating potential instability of the extracted anthocyanins.[1]

Based on the available evidence and chemical principles, acidified methanol is generally expected to provide a higher extraction yield of pelargonidin-3-O-rutinoside chloride compared to acidified ethanol.

Here is a summary of the expected performance:

FeatureMethanolEthanol
Polarity Index 5.14.3
Expected Yield HigherLower
Selectivity May co-extract other highly polar compoundsMay be slightly more selective for less polar compounds
Safety Toxic (requires careful handling and removal)Generally Recognized as Safe (GRAS), suitable for food-grade extracts
Post-extraction Must be completely removed from the final productEasier to handle and remove

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the extraction of pelargonidin-3-O-rutinoside chloride from a plant matrix (e.g., strawberry powder, pomegranate flowers).

General Preparatory Steps
  • Sample Preparation: The plant material should be freeze-dried (lyophilized) and ground into a fine powder to maximize the surface area for extraction.

  • Reagent Preparation:

    • Acidified Methanol: Add 1 mL of concentrated hydrochloric acid (HCl) to 999 mL of HPLC-grade methanol (0.1% v/v).

    • Acidified Ethanol: Add 1 mL of concentrated hydrochloric acid (HCl) to 999 mL of 95% ethanol (0.1% v/v).

Extraction Workflow Diagram

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis plant_material Plant Material freeze_dry Freeze-Drying plant_material->freeze_dry grind Grinding freeze_dry->grind powder Plant Powder add_solvent Add Acidified Solvent (Methanol or Ethanol) powder->add_solvent sonicate Sonication/Maceration add_solvent->sonicate centrifuge Centrifugation sonicate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Solvent Evaporation supernatant->evaporate purify Purification (e.g., SPE) evaporate->purify analyze Analysis (e.g., HPLC) purify->analyze

Caption: General workflow for the extraction and analysis of pelargonidin-3-O-rutinoside chloride.

Protocol 1: Extraction with Acidified Methanol
  • Weighing: Accurately weigh 10 g of the dried plant powder into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of acidified methanol (0.1% HCl) to the flask.

  • Extraction:

    • Maceration: Stopper the flask, and stir the mixture on a magnetic stirrer for 24 hours at 4°C in the dark.

    • Sonication (Alternative): Alternatively, place the flask in an ultrasonic bath for 30 minutes at room temperature.

  • Separation:

    • Filter the mixture through Whatman No. 1 filter paper.

    • For a clearer supernatant, centrifuge the filtrate at 4000 rpm for 15 minutes.

  • Collection: Carefully decant and collect the supernatant.

  • Re-extraction (Optional but Recommended): To maximize yield, the residue can be re-extracted with another 50 mL of acidified methanol, and the supernatants can be combined.

  • Solvent Removal: The methanol is removed from the combined supernatants using a rotary evaporator at a temperature below 40°C.

  • Purification: The resulting aqueous extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge.

  • Analysis: The purified extract can be analyzed by HPLC-DAD to quantify the pelargonidin-3-O-rutinoside chloride content.

Protocol 2: Extraction with Acidified Ethanol
  • Weighing: Accurately weigh 10 g of the dried plant powder into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of acidified 70% ethanol (containing 0.1% HCl) to the flask. A 70% ethanol solution is often used as it can be more effective than absolute ethanol for some plant matrices.[9]

  • Extraction:

    • Maceration: Stopper the flask, and stir the mixture on a magnetic stirrer for 24 hours at 4°C in the dark.

    • Sonication (Alternative): Alternatively, place the flask in an ultrasonic bath for 30 minutes at room temperature.

  • Separation:

    • Filter the mixture through Whatman No. 1 filter paper.

    • For a clearer supernatant, centrifuge the filtrate at 4000 rpm for 15 minutes.

  • Collection: Carefully decant and collect the supernatant.

  • Re-extraction (Optional but Recommended): The residue can be re-extracted with another 50 mL of acidified 70% ethanol, and the supernatants can be combined.

  • Solvent Removal: The ethanol is removed from the combined supernatants using a rotary evaporator at a temperature below 40°C.

  • Purification: The resulting aqueous extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge.

  • Analysis: The purified extract can be analyzed by HPLC-DAD to quantify the pelargonidin-3-O-rutinoside chloride content.

Conclusion and Recommendations

The choice between methanol and ethanol for the extraction of pelargonidin-3-O-rutinoside chloride depends on the specific goals of the research.

  • For maximizing yield in a research setting: Acidified methanol is the recommended solvent due to its higher polarity, which is better suited for the extraction of this polar glycoside. However, due to its toxicity, it must be handled with appropriate safety precautions and completely removed from any final product intended for consumption or in vivo studies.

  • For applications in the food and pharmaceutical industries: Acidified ethanol is the preferred choice. Its "Generally Recognized as Safe" (GRAS) status makes it suitable for producing extracts for human consumption. While the yield may be slightly lower than with methanol, optimizing extraction parameters such as temperature, time, and solvent-to-solid ratio can help to mitigate this difference.

For any application, it is crucial to perform a comparative pilot study to determine the optimal solvent and conditions for the specific plant material being used.

References

  • PubChem. (n.d.). Pelargonidin 3-O-rutinoside. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Pelargonidin-3-O-glucoside Derived from Wild Raspberry Exerts Antihyperglycemic Effect by Inducing Autophagy and Modulating Gut Microbiota. Journal of Agricultural and Food Chemistry.
  • Castañeda-Ovando, A., et al. (2009). Chemical studies of anthocyanins: A review. Food Chemistry.
  • The Good Scents Company. (n.d.). pelargonidin-3-O-rutinoside chloride. Retrieved from [Link]

  • Charoensiri, R., et al. (2009). Comparative study of organic solvents and extraction conditions on colour and antioxidant capacity in red cabbage. CABI Digital Library.
  • Patil, S. H., et al. (2023).
  • FooDB. (2011, March 17). Showing Compound Pelargonidin 3-rutinoside (FDB021681). Retrieved from [Link]

  • Google Patents. (n.d.). CN106366141A - Method for preparing pelargonidin-3-O-glucoside in separated mode.
  • da Silva, F. W. F., et al. (2025).
  • Wang, Y., et al. (2025). Pelargonidin-3-O-Glucoside Restores Nitric Oxide Production via Interaction with circHMGCS1 to Ameliorate Endothelial Dysfunction.
  • Vargas, F., et al. (2018). Pelargonidin 3-Glucoside Extraction from the Residue from Strawberry Processing (Fragaria X Ananassa).
  • Ullah, H., et al. (2020).
  • ResearchGate. (n.d.). The polarities indices of organic solvent-water mixtures. Retrieved from [Link]

  • Al-Ubeed, H. M., et al. (2023). Extraction Solvents Affect Anthocyanin Yield, Color, and Profile of Strawberries. MDPI.
  • Al-Ubeed, H. M., et al. (2023). Extraction Solvents Affect Anthocyanin Yield, Color, and Profile of Strawberries. PMC.
  • Zhang, J., et al. (2018).
  • Pedriali, C. A., et al. (2014). Solubility of rutin and its derivative 2 in some common solvents.
  • Alara, O. R., et al. (2021). Comparative Analysis of Ethanol and Methanol Extraction of Flavonoids and Phenolics from different variety of Moringa Oleifera. AWS.
  • Escribano-Bailón, M. T., et al. (2004). Stability of Pelargonidin 3-glucoside in Model Solutions in the Presence and Absence of Flavanols. Science Alert.
  • Phenol-Explorer. (2005, January 23). Showing polyphenol metabolite Pelargonidin 3-O-glucosyl-rutinoside Metabolism. Retrieved from [Link]

  • Iwuji, S. C., et al. (2021). Comparative Effects of Solvents on the Herbal Extraction of Antidiabetic Phytochemicals. Journal of Advances in Medical and Pharmaceutical Sciences.
  • Garzón, G. A., & Wrolstad, R. E. (2002). Comparison of the Stability of Pelargonidin-based Anthocyanins in Strawberry Juice and Concentrate.
  • Ben Jeddou, K., et al. (2020). Phenolic profiling of the peels of a somatic hybrid of potato (Solanum tuberosum L.). Jukuri, open repository of the Natural Resources Institute Finland (Luke).
  • NP-MRD. (2022, March 17). Showing NP-Card for Pelargonidin 3-rutinoside (NP0049901). Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Structural and Functional Comparison of Pelargonidin-3-O-rutinoside and Rutin

Authored for Researchers, Scientists, and Drug Development Professionals In the vast landscape of plant-derived polyphenols, flavonoids stand out for their significant therapeutic potential. Within this class, the struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the vast landscape of plant-derived polyphenols, flavonoids stand out for their significant therapeutic potential. Within this class, the structural nuances between different subclasses, such as anthocyanins and flavonols, dictate their biological activity and potential applications. This guide provides an in-depth structural and functional comparison between pelargonidin-3-O-rutinoside, a prominent anthocyanin, and rutin, a widely studied flavonol glycoside. Our objective is to furnish researchers with the foundational knowledge and experimental frameworks necessary to critically evaluate and select appropriate flavonoids for their research and development endeavors.

Core Structural Differentiation: Anthocyanidin vs. Flavonol Backbone

The fundamental difference between pelargonidin-3-O-rutinoside and rutin lies in their core heterocyclic C ring structure. All flavonoids share a common 15-carbon skeleton (C6-C3-C6), but variations in this structure give rise to different classes.[1][2]

  • Pelargonidin-3-O-rutinoside is an anthocyanin. Its aglycone, pelargonidin, is characterized by the presence of a flavylium cation, an oxonium ion in the C ring. This positive charge is a defining feature of anthocyanins and is responsible for their vibrant colors, which are highly pH-dependent.[3][4][5] The structure consists of a pelargonidin core glycosylated with a rutinose (a disaccharide of rhamnose and glucose) moiety at the C3 position.[3][5][][7]

  • Rutin is a flavonol glycoside.[8][9] Its aglycone, quercetin, possesses a ketone group at the C4 position and a double bond between C2 and C3 in the C ring.[8] This structure is typical of flavonols. Rutin itself is quercetin glycosylated with rutinose at the C3 position.[8][9][10]

This core difference in the C ring—a flavylium cation in pelargonidin versus a ketone group in quercetin—is the primary determinant of their distinct chemical properties and, consequently, their biological activities.

Caption: Workflow for comparative UV-Vis spectral analysis.

Comparative Biological Activity: The Case of Antioxidant Capacity

Both pelargonidin-3-O-rutinoside and rutin are recognized for their antioxidant properties, a key aspect of their therapeutic potential. [][11][12]However, their efficacy can differ due to their structural variations.

The antioxidant activity of flavonoids is largely attributed to their ability to donate hydrogen atoms or electrons to free radicals. The number and arrangement of hydroxyl groups on the B ring are particularly important.

  • Pelargonidin-3-O-rutinoside: Its aglycone, pelargonidin, has a single hydroxyl group on the B-ring. Generally, anthocyanins with more hydroxyl groups on the B-ring (like cyanidin or delphinidin) exhibit stronger antioxidant activity. [13]Pelargonidin is expected to have lower antioxidant activity compared to these. [13]* Rutin: Its aglycone, quercetin, possesses a catechol structure (two adjacent hydroxyl groups) on the B-ring. This feature is known to significantly enhance radical scavenging activity. [14] Therefore, it is hypothesized that rutin will exhibit a higher antioxidant capacity than pelargonidin-3-O-rutinoside in in-vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To quantitatively compare the free radical scavenging activity of pelargonidin-3-O-rutinoside chloride and rutin.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for assessing antioxidant activity. [15][16]In the presence of an antioxidant, the stable purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, with a corresponding decrease in absorbance at 517 nm. [17][18] Materials:

  • Pelargonidin-3-O-rutinoside chloride

  • Rutin

  • Ascorbic acid (positive control)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

Methodology:

  • Solution Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations for each test compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol. Ascorbic acid is used as a positive control.

  • Assay Procedure:

    • To each well of a 96-well plate, add 100 µL of the DPPH solution.

    • Add 100 µL of each concentration of the test compounds and the positive control to separate wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes. [17]3. Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader. [17] * Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of each compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Data Interpretation: A lower IC50 value indicates a higher antioxidant capacity. It is anticipated that rutin will have a lower IC50 value compared to pelargonidin-3-O-rutinoside, confirming its superior in-vitro radical scavenging activity. Studies have shown that rutin glycosides can have higher radical scavenging activity than rutin itself. [12][19]

Conclusion for the Modern Researcher

The choice between pelargonidin-3-O-rutinoside and rutin for research and development is not arbitrary but must be guided by a clear understanding of their structural and functional differences.

  • Pelargonidin-3-O-rutinoside , as an anthocyanin, offers unique properties related to its color and pH-sensitivity, making it a subject of interest in food science and as a natural colorant. Its biological activities, while present, may be less potent in certain antioxidant assays compared to flavonols with more hydroxylated B-rings.

  • Rutin , with its stable flavonol structure and potent antioxidant capacity derived from the catechol group of its quercetin aglycone, presents a robust candidate for pharmaceutical and nutraceutical applications where strong radical scavenging is a primary therapeutic goal.

By employing the comparative experimental workflows outlined in this guide, researchers can empirically validate these differences and make informed decisions in their pursuit of novel flavonoid-based applications.

References

  • Kulić, Ž. et al. (2025). NMR Chemical Shifts of Common Flavonoids. Planta Medica, 92, 58–80. Available from: [Link]

  • Lubis, L. M., Harahap, U., & Sitorus, P. (2017). STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES. Rasayan Journal of Chemistry, 10(1), 255-261. Available from: [Link]

  • Chen, L. et al. (2017). Isolation and Structure Identification of Flavonoids. IntechOpen. Available from: [Link]

  • Staszków, A. et al. (2020). Detection, Identification and Structural Elucidation of Flavonoids using Liquid Chromatography Coupled to Mass Spectrometry. Current Organic Chemistry, 24(1), 104-112. Available from: [Link]

  • ResearchGate. (n.d.). Chemical structure of rutin. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Rutin. PubChem. Available from: [Link]

  • Wikipedia. (n.d.). Rutin. Available from: [Link]

  • precisionFDA. (n.d.). RUTIN. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). Rutin. NIST WebBook. Available from: [Link]

  • Awika, J. M. et al. (2012). High-throughput microplate assays for screening flavonoid content and DPPH-scavenging activity in sorghum bran and flour. Journal of the Science of Food and Agriculture, 92(11), 2326–2331. Available from: [Link]

  • Bio-protocol. (2018). DPPH Radical-Scavenging Assay. Available from: [Link]

  • Farias, S. A. D. S. et al. (2023). Comparative analysis of the reactivity of anthocyanidins, leucoanthocyanidins, and flavonols using a quantum chemistry approach. Journal of Molecular Modeling, 29(3), 93. Available from: [Link]

  • ResearchGate. (n.d.). Chemical structures of pelargonidin 3-rutinoside (A) and cyanidin 3,5-diglucoside (B). Available from: [Link]

  • Slemmer, A. et al. (2023). DPPH Radical Scavenging Assay. MDPI. Available from: [Link]

  • ResearchGate. (2021). Antioxidant activity by DPPH assay: in vitro protocol. Available from: [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Food Chemistry, 113(4), 1202-1208. Available from: [Link]

  • Food Journal. (2025). Anthocyanins and Polyphenols in Fruits and Beverages: Comparative Stability, Bioavailability, and Antioxidant Mechanisms. Available from: [Link]

  • The Good Scents Company. (n.d.). pelargonidin-3-O-rutinoside chloride. Available from: [Link]

  • ResearchGate. (2023). Comparative analysis of the reactivity of anthocyanidins, leucoanthocyanidins, and flavonols using a quantum chemistry approach. Available from: [Link]

  • Lv, X. et al. (2024). Comparative study on the physicochemical properties, functional components, color and anthocyanins profile of Aronia melanocarpa juice using different sterilization methods. Food Innovation and Advances, 3(2), 64-74. Available from: [Link]

  • Quiñones, M., Miguel, M., & Aleixandre, A. (2012). Flavanols and Anthocyanins in Cardiovascular Health: A Review of the Current Evidence. International Journal of Molecular Sciences, 13(7), 8784–8808. Available from: [Link]

  • Lee, W. et al. (2021). A Comparative Study of Rutin and Rutin Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagulation. Antioxidants, 10(11), 1696. Available from: [Link]

  • FooDB. (2011). Showing Compound Pelargonidin 3-rutinoside (FDB021681). Available from: [Link]

  • Pharmaffiliates. (n.d.). Pelargonidin-3-O-rutinoside Chloride. Available from: [Link]

  • Lee, W. et al. (2021). A Comparative Study of Rutin and Rutin Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagulation. Antioxidants, 10(11), 1696. Available from: [Link]

  • ResearchGate. (n.d.). Chemical structures of pelargonidin 3-rutinoside (A) and cyanidin 3,5-diglucoside (B). Available from: [Link]

  • EMBL-EBI. (n.d.). pelargonidin 3-O-rutinoside. ChEBI. Available from: [Link]

  • Zielińska, D., & Zieliński, H. (2008). DETERMINATION OF THE ANTIOXIDANT ACTIVITY OF RUTIN AND ITS CONTRIBUTION TO THE ANTIOXIDANT CAPACITY OF DIVERSIFED BUCKWHEAT ORIGIN. Polish Journal of Food and Nutrition Sciences, 58(3). Available from: [Link]

  • Castañeda-Ovando, A. et al. (2009). Antioxidant Activity of Anthocyanins: A Critical Review. Food and Chemical Toxicology, 47(4), 699-709. Available from: [Link]

  • ResearchGate. (n.d.). Cyanidin 3-Rutinoside and Cyanidin 3-Xylosylrutinoside as Primary Phenolic Antioxidants in Black Raspberry. Available from: [Link]

  • ResearchGate. (n.d.). UV-vis spectra of pelargonidin 3-glucoside, cyanidin 3-glucoside.... Available from: [Link]

  • ResearchGate. (n.d.). Solubility of rutin and its derivative 2 in some common solvents.... Available from: [Link]

  • Al-Dhubiab, B. E. (2016). Formulation and Development of a Validated UV-Spectrophotometric Analytical Method of Rutin Tablet. Tropical Journal of Pharmaceutical Research, 15(1), 167. Available from: [Link]

Sources

Validation

Accuracy of spectrophotometric vs HPLC methods for pelargonidin-3-O-rutinoside chloride

Analytical Precision in Anthocyanin Quantification: Spectrophotometry vs. HPLC for Pelargonidin-3-O-Rutinoside Chloride Pelargonidin-3-O-rutinoside chloride is a highly bioactive anthocyanin with significant therapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Precision in Anthocyanin Quantification: Spectrophotometry vs. HPLC for Pelargonidin-3-O-Rutinoside Chloride

Pelargonidin-3-O-rutinoside chloride is a highly bioactive anthocyanin with significant therapeutic potential, notably recognized as a potent natural α-glucosidase inhibitor for managing postprandial hyperglycemia[1]. In drug development, pharmacokinetic profiling, and nutraceutical standardization, the accurate quantification of this specific molecule within complex botanical or biological matrices is paramount.

Researchers frequently face a methodological crossroads: should they rely on the rapid, cost-effective pH differential spectrophotometric method, or invest in the highly specific High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or MS/MS detection? This guide provides a rigorous cross-validation of these two analytical paradigms, detailing the mechanistic causality behind their performance, step-by-step protocols, and comparative experimental data to guide your analytical strategy.

Mechanistic Causality: Why Analytical Choice Matters

Anthocyanins are highly dynamic molecules whose structure and color are intrinsically linked to the pH of their environment. At a highly acidic pH (1.0), pelargonidin-3-O-rutinoside exists predominantly as the red-colored, highly conjugated flavylium cation. As the pH approaches 4.5, hydration of the flavylium ring yields a colorless hemiketal form[2].

Spectrophotometry exploits this reversible transformation. However, this method inherently lacks molecular specificity; it measures the aggregate shift of all monomeric anthocyanins in the sample[2]. In contrast, HPLC physically resolves pelargonidin-3-O-rutinoside from structurally analogous compounds (e.g., pelargonidin-3-O-glucoside or cyanidin-3-O-glucoside) based on the differential hydrophobicity imparted by its rutinoside moiety, allowing for exact molecular quantification[3][4].

G cluster_Spec Spectrophotometry (pH Differential) cluster_HPLC HPLC-UV/MS Workflow Sample Pelargonidin-3-O-rutinoside Extract pH1 pH 1.0 Buffer (Flavylium Cation) Sample->pH1 pH4 pH 4.5 Buffer (Hemiketal Form) Sample->pH4 Prep Acidified Extraction & SPE Cleanup Sample->Prep Abs Measure Absorbance ΔA = (A_max - A_700) pH1->Abs pH4->Abs ResultSpec Total Anthocyanins (Low Specificity) Abs->ResultSpec Chrom C18 Reversed-Phase Separation Prep->Chrom Detect UV (520 nm) or MS/MS Detection Chrom->Detect ResultHPLC Specific Quantification (High Accuracy) Detect->ResultHPLC

Workflow comparison: Spectrophotometry vs. HPLC for anthocyanin quantification.

Experimental Protocols: Designing Self-Validating Systems

Protocol 1: HPLC-UV/MS Quantification (High Specificity Workflow)

Causality & Self-Validation: This protocol utilizes Solid Phase Extraction (SPE) to eliminate matrix interferences (like sugars and proteins) that cause ion suppression in MS/MS or baseline drift in UV. By spiking a known concentration of a high-purity (≥90%) pelargonidin-3-O-rutinoside chloride standard[5] prior to extraction, researchers can calculate absolute recovery rates, creating a self-validating system that accounts for matrix effects[4].

  • Sample Extraction: Homogenize the biological sample and extract using acidified methanol (e.g., 1% formic acid). Rationale: Anthocyanins are highly unstable at neutral or alkaline pH; the acidic environment stabilizes the molecule in its intact flavylium cation form, preventing oxidative degradation[6].

  • SPE Cleanup: Load the extract onto a pre-conditioned C18 SPE cartridge. Wash with acidified water (1% formic acid) to elute polar interferences, and elute the target metabolites with acidified methanol[4]. Dry under nitrogen and reconstitute in the initial mobile phase.

  • Chromatographic Separation: Inject 20 µL into an HPLC system equipped with a C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm) maintained at 40°C. Employ a gradient mobile phase consisting of (A) 1% formic acid in water and (B) acetonitrile at a flow rate of 0.4 - 0.8 mL/min[6][7].

  • Detection: Monitor the eluent using a UV-Vis/Diode Array Detector at 520–530 nm or a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity[4][7].

Protocol 2: pH Differential Spectrophotometry (High Throughput Workflow)

Causality & Self-Validation: This method relies on the Beer-Lambert law. To ensure the system is self-validating against false positives caused by sample turbidity, absorbance is measured at both the maximum absorption wavelength (λ_max) and 700 nm. Since anthocyanins do not absorb light at 700 nm, any signal here represents light scattering (haze), which is mathematically subtracted from the final reading to prevent overestimation[2].

  • Buffer Preparation: Prepare two distinct buffers: 0.025 M Potassium Chloride (pH 1.0) and 0.4 M Sodium Acetate (pH 4.5).

  • Dilution & Equilibration: Dilute identical aliquots of the sample extract into both buffers. Allow the solutions to equilibrate in the dark for 15–20 minutes. Rationale: This provides sufficient time for the structural hydration from the flavylium cation to the hemiketal form to reach thermodynamic equilibrium[2].

  • Measurement: Read the absorbance of both solutions at 510 nm (approximate λ_max for pelargonidin derivatives) and 700 nm against a blank[7].

  • Calculation: Determine the absorbance difference: ΔA = (A_510 - A_700)_pH1.0 - (A_510 - A_700)_pH4.5. Calculate the concentration using the molar extinction coefficient of a chosen standard (often cyanidin-3-glucoside or pelargonidin-3-glucoside equivalents)[2].

Data Presentation: Comparative Accuracy and Performance

While spectrophotometric methods utilizing aqueous ethanol or pH differentials are economical, they frequently overestimate or underestimate specific anthocyanin content due to co-absorbing impurities and the use of generalized standard equivalents[2][8]. HPLC provides superior linearity, precision, and limits of detection (LOD)[9][10].

Validation ParameterHPLC-UV/MS MethodSpectrophotometric (pH Differential)
Target Specificity High (Specifically isolates Pelargonidin-3-O-rutinoside)Low (Measures total monomeric anthocyanins)
Linearity (R²) > 0.9960.925 – 0.990
Limit of Detection (LOD) ~1.0 ng/mL (MS/MS)> 1.0 µg/mL
Precision (RSD %) 1.8% – 7.7%5.0% – 12.0%
Recovery / Accuracy 60.8% – 121.1% (Optimized with SPE)Highly variable (Dependent on standard used)
Matrix Interference Low (Mitigated by SPE and chromatographic resolution)High (Susceptible to co-absorbing flavonoids)
Throughput & Cost Low throughput, High equipment costHigh throughput, Low equipment cost

Conclusion

For routine screening of total anthocyanin content where rapid throughput is prioritized, the pH differential spectrophotometric method remains a robust, economical choice. However, for drug development, pharmacokinetic profiling, or the precise quantification of pelargonidin-3-O-rutinoside chloride, HPLC-UV/MS is the mandatory standard. Its ability to chemically resolve specific glycosidic moieties and mitigate matrix suppression ensures the highest degree of analytical accuracy and scientific integrity.

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Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to Handling Pelargonidin-3-O-rutinoside Chloride: A Risk-Based Approach to Personal Protective Equipment

As researchers and drug development professionals, our work is predicated on precision, accuracy, and, above all, safety. When handling specialized reagents like Pelargonidin-3-O-rutinoside chloride, a naturally occurrin...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work is predicated on precision, accuracy, and, above all, safety. When handling specialized reagents like Pelargonidin-3-O-rutinoside chloride, a naturally occurring anthocyanin with potential antioxidant and anti-inflammatory properties, a robust safety protocol is not just a regulatory requirement—it is the bedrock of sound science.[1][2]

This guide provides essential, field-proven guidance on the personal protective equipment (PPE) and handling procedures for Pelargonidin-3-O-rutinoside chloride. We will move beyond a simple checklist to explain the causality behind each safety measure, empowering you to build a self-validating system of laboratory safety.

The Precautionary Principle: Navigating Incomplete Data

A review of available Safety Data Sheets (SDS) for Pelargonidin-3-O-rutinoside chloride and closely related compounds reveals a critical challenge: a lack of comprehensive hazard data.[3][4] Some sources state the substance is not classified as hazardous under GHS or Regulation (EC) No 1272/2008.[4][5][6] However, it is crucial to interpret this not as an absence of hazard, but as an absence of thorough investigation.[7] The toxicological properties have not been fully explored.[7]

Therefore, we must operate under the precautionary principle . We will treat this compound, a fine chemical powder, with the respect it deserves, focusing on mitigating the primary physical risk: inhalation and inadvertent exposure to fine particulates.[8]

Core Protective Equipment: Your First Line of Defense

The following table summarizes the minimum and recommended PPE for handling Pelargonidin-3-O-rutinoside chloride powder. The rationale is grounded in mitigating the risks associated with fine, dry powders whose long-term health effects are not well-documented.

PPE CategorySpecification & StandardRationale for Use
Eye & Face Protection Safety glasses with side shields (minimum). Chemical splash goggles (recommended). Face shield (for large quantities).[9][10]Protects against accidental splashes into the eyes. As a fine powder, it can easily become airborne and contact mucous membranes. Goggles provide a full seal for superior protection. A face shield should be used in conjunction with goggles when handling larger quantities.[10][11]
Skin & Body Protection Fully-fastened laboratory coat. Chemical-resistant apron (recommended for preparing solutions).[9][12]A lab coat prevents the powder from settling on personal clothing.[10] A chemical-resistant apron provides an additional layer of protection against spills when dissolving the powder in solvents.[10]
Hand Protection Nitrile gloves.[12]Protects against direct skin contact. Nitrile offers good resistance to a wide range of solvents used for dissolving the compound. Gloves must be inspected before use and removed carefully to avoid contaminating the skin.[7] Dispose of contaminated gloves immediately.[3][7]
Respiratory Protection Required when handling outside of a certified chemical fume hood or for large quantities. Use a NIOSH-approved N95 or P1 (EN 143) dust mask.[7]This is the most critical piece of PPE. Fine powders can easily become airborne and be inhaled, posing an unknown respiratory risk.[8] Engineering controls (like a fume hood) are the primary control method; respirators are used when these are insufficient or unavailable.[7]

Safe Handling Workflow: From Vial to Solution

Adherence to a strict, logical workflow is paramount to ensuring safety and experimental integrity. The following procedure minimizes the risk of aerosolization and contamination.

Diagram: Safe Handling and Solubilization Workflow

G cluster_prep 1. Preparation Phase cluster_handling 2. Powder Handling Phase cluster_cleanup 3. Post-Handling Phase prep_area Designate & Prepare Work Area (Fume Hood or Specific Bench) don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe prep_mats Gather All Materials (Vial, Spatula, Beaker, Solvent) don_ppe->prep_mats weigh Weigh Compound (Use tare method, minimize air flow) prep_mats->weigh transfer Carefully Transfer Powder to Vessel weigh->transfer solubilize Add Solvent & Dissolve transfer->solubilize decon Decontaminate Workspace (Wet-wiping method) solubilize->decon doff_ppe Doff PPE Correctly (Gloves last, away from face) decon->doff_ppe waste Dispose of Waste (Contaminated wipes, gloves, etc.) decon->waste wash Wash Hands Thoroughly doff_ppe->wash

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pelargonidin-3-O-rutinoside chloride
Reactant of Route 2
Pelargonidin-3-O-rutinoside chloride
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